Product packaging for 1,1,3,3-Tetrachloro-1,3-disilabutane(Cat. No.:CAS No. 148859-49-8)

1,1,3,3-Tetrachloro-1,3-disilabutane

カタログ番号: B132224
CAS番号: 148859-49-8
分子量: 227 g/mol
InChIキー: HWRGHMQXJBDVPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,1,3,3-Tetrachloro-1,3-disilabutane is a useful research compound. Its molecular formula is C2H5Cl4Si2 and its molecular weight is 227 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Cl4Si2 B132224 1,1,3,3-Tetrachloro-1,3-disilabutane CAS No. 148859-49-8

特性

InChI

InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGHMQXJBDVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C[Si](Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576255
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148859-49-8
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide on the Synthesis of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-tetrachloro-1,3-disilabutane, a valuable organosilicon compound. Due to the limited availability of detailed, peer-reviewed experimental protocols in publicly accessible literature, this document outlines the general synthetic strategies that have been described and provides a foundational understanding for researchers in the field.

Introduction

This compound is an organochlorosilane with the chemical formula C₂H₆Cl₄Si₂. It serves as a precursor in the synthesis of silicon-containing polymers and as a reagent in the production of silicon carbide (SiC) thin films through chemical vapor deposition (CVD). Its reactivity stems from the silicon-chlorine bonds, which are susceptible to nucleophilic substitution.

Synthetic Methodologies

The synthesis of this compound has been approached through several general methods. The following sections describe the conceptual basis of these synthetic routes.

Hydrosilylation of Acetylene followed by Hydrogenation

One of the primary described methods for synthesizing the disilabutane backbone involves a two-step process initiated by the hydrosilylation of acetylene with dichlorosilane (H₂SiCl₂).

The proposed reaction pathway is as follows:

  • Hydrosilylation: Dichlorosilane adds across the triple bond of acetylene. This reaction typically requires a catalyst, often a platinum-based complex, to proceed efficiently. The initial addition product is 1,2-bis(dichlorosilyl)ethylene.

  • Hydrogenation: The resulting unsaturated intermediate, 1,2-bis(dichlorosilyl)ethylene, is subsequently hydrogenated to saturate the carbon-carbon double bond, yielding this compound.

While specific catalysts and reaction conditions are not extensively detailed in the available literature, this pathway represents a plausible route to the target molecule.

Experimental Protocol: Conceptual Outline for Hydrosilylation/Hydrogenation

  • Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control would be required. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the chlorosilanes.

  • Reagents:

    • Dichlorosilane (H₂SiCl₂)

    • Acetylene (C₂H₂)

    • Hydrosilylation catalyst (e.g., Speier's catalyst - hexachloroplatinic acid)

    • Hydrogenation catalyst (e.g., Palladium on carbon)

    • Anhydrous solvent (e.g., a high-boiling point ether or hydrocarbon)

  • Procedure (Conceptual):

    • The reactor would be charged with the solvent and the hydrosilylation catalyst.

    • Dichlorosilane would be introduced into the reactor.

    • Acetylene gas would be carefully bubbled through the reaction mixture at a controlled rate and temperature.

    • Upon completion of the hydrosilylation (monitored by techniques such as GC-MS or in-situ IR), the reaction mixture would be purged with an inert gas.

    • The hydrogenation catalyst would be introduced, and the reactor would be pressurized with hydrogen gas.

    • The reaction would be stirred at a suitable temperature and pressure until the hydrogenation is complete.

    • The final product would be isolated by filtration to remove the catalyst, followed by fractional distillation under reduced pressure to purify the this compound.

Controlled Chlorination of Disiloxane Precursors

Another general strategy mentioned for the synthesis of organochlorosilanes is the controlled chlorination of corresponding disiloxane precursors. In this approach, a Si-O-Si linkage is cleaved and replaced with Si-Cl bonds. However, for this compound, which has a Si-C-Si backbone, this method would likely be indirect, possibly involving the chlorination of a precursor that already contains the desired carbon-silicon framework.

Grignard Reagent-Mediated Coupling

A plausible, though not explicitly detailed, synthetic route involves the use of a Grignard reagent to form the central C-C bond of the butane backbone. This would likely involve the reaction of a chloromethyl-substituted chlorosilane with magnesium to form a Grignard reagent, which would then be coupled.

Quantitative Data

PropertyValueReference
Molecular Formula C₂H₆Cl₄Si₂
Molecular Weight 228.05 g/mol
CAS Number 148859-49-8
Physical State Liquid
Synonyms (Dichlorosilylmethyl)methyldichlorosilane

Visualizations

The following diagram illustrates the conceptual workflow for the synthesis of this compound via the hydrosilylation and hydrogenation route.

G Conceptual Workflow for the Synthesis of this compound cluster_0 Step 1: Hydrosilylation cluster_1 Step 2: Hydrogenation cluster_2 Purification reagents1 Dichlorosilane (H₂SiCl₂) Acetylene (C₂H₂) reaction1 Hydrosilylation Reaction (Inert Atmosphere) reagents1->reaction1 catalyst1 Hydrosilylation Catalyst (e.g., Speier's Catalyst) catalyst1->reaction1 intermediate 1,2-bis(dichlorosilyl)ethylene reaction1->intermediate reaction2 Hydrogenation Reaction intermediate->reaction2 reagents2 Hydrogen Gas (H₂) reagents2->reaction2 catalyst2 Hydrogenation Catalyst (e.g., Pd/C) catalyst2->reaction2 product_crude Crude Product Mixture reaction2->product_crude filtration Filtration (Catalyst Removal) product_crude->filtration distillation Fractional Distillation (Under Vacuum) filtration->distillation final_product This compound distillation->final_product

Conceptual workflow for a two-step synthesis of this compound.

Safety Considerations

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is reactive with water and moisture, releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, under inert atmosphere, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Disclaimer: This guide is intended for informational purposes for qualified researchers. The conceptual experimental outline is not a substitute for a validated, peer-reviewed experimental procedure. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis.

An In-depth Technical Guide to 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1,1,3,3-tetrachloro-1,3-disilabutane (CAS No. 148859-49-8). This organosilicon compound, with the molecular formula C₂H₆Cl₄Si₂, is a versatile precursor in materials science and organosilicon chemistry. Its high reactivity, stemming from the labile silicon-chlorine bonds, makes it a valuable intermediate for the synthesis of silicon-containing polymers and other organosilane derivatives. This document summarizes its known physical and chemical properties, outlines general synthetic approaches, and discusses its reactivity profile, with a focus on its handling and safety considerations.

Physicochemical Properties

This compound is a colorless liquid with an acrid odor similar to hydrogen chloride.[1] It is a flammable liquid and is highly reactive, particularly with moisture. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂H₆Cl₄Si₂[1]
Molecular Weight 228.05 g/mol [1]
CAS Number 148859-49-8[2]
Appearance Colorless liquid[2]
Odor Acrid, similar to hydrogen chloride[1]
Boiling Point 166-167 °C
Density 1.317 - 1.32 g/cm³
Melting Point < 0 °C
Flash Point 42 °C
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, general synthetic strategies have been described.

General Synthetic Approaches

The synthesis of this compound can be broadly categorized into the following methods:

  • Controlled Chlorination of Disiloxane Precursors: This method involves the chlorination of appropriate disiloxane compounds. The specific precursors and chlorinating agents would need to be selected to yield the desired tetrachlorinated disilabutane structure.

  • Ring-Opening Reactions: The ring-opening of silicon-containing cyclobutanes can also be employed to produce this compound.[2]

  • Hydrosilylation: A two-step hydrosilylation process has been proposed, starting with the addition of dichlorosilane (SiH₂Cl₂) to acetylene to form 1,2-bis(dichlorosilyl)ethylene.[2] Subsequent hydrogenation of this intermediate would yield the saturated this compound backbone.[2]

  • Grignard Reagent-Mediated Coupling: The use of a bis-Grignard reagent, such as that derived from 1,2-dibromoethane, can be used to couple two dichlorosilane units.[2]

A generalized workflow for the synthesis and purification is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursors Precursors Reaction Reaction Precursors->Reaction Anhydrous Conditions, Inert Atmosphere Crude_Product Crude_Product Reaction->Crude_Product Purification_Method Vacuum Distillation or Recrystallization Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Analysis_Techniques NMR (1H, 13C, 29Si) Spectroscopy Pure_Product->Analysis_Techniques Purity Verification

General workflow for synthesis, purification, and analysis.

Purification

Purification of this compound is typically achieved through vacuum distillation or recrystallization .[2] Given its liquid state at room temperature, vacuum distillation is the more common method. Due to its sensitivity to moisture, all purification procedures must be conducted under strict anhydrous and inert atmosphere conditions (e.g., nitrogen or argon).

Experimental Protocol: General Vacuum Distillation (Illustrative)

A specific, validated protocol for this compound is not available. The following is a general procedure for the vacuum distillation of a moisture-sensitive liquid and should be adapted and optimized by a qualified chemist.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. The apparatus should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All joints should be properly sealed.

  • Inert Atmosphere: Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the setup and distillation process.

  • Charging the Flask: Transfer the crude this compound to the distillation flask under a counter-flow of the inert gas. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached, begin heating the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 166-167 °C is at atmospheric pressure; the boiling point will be significantly lower under vacuum.

  • Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Spectroscopic Data

Reactivity and Handling

Reactivity

The key feature of this compound's reactivity is the presence of four labile silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for further chemical modifications.

  • Hydrolysis: this compound reacts rapidly with water, moisture in the air, and other protic solvents.[1] This hydrolysis reaction liberates hydrogen chloride (HCl) gas, which is corrosive and toxic. The silicon-containing product of hydrolysis is likely a mixture of siloxanes.

G TCDSB This compound Siloxanes Siloxane Oligomers/Polymers TCDSB->Siloxanes HCl Hydrogen Chloride (gas) TCDSB->HCl H2O Water/Moisture H2O->Siloxanes H2O->HCl

Hydrolysis of this compound.

  • Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents (e.g., Grignard reagents, organolithium compounds). This allows for the introduction of a wide range of functional groups onto the disilabutane backbone.

  • Dehydrohalogenative Coupling: This compound can participate in dehydrohalogenative coupling reactions with organic halides to form more complex organosilane derivatives.[2]

  • Reactivity with Bases: It reacts with bases, liberating hydrogen gas.[1]

  • Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[1]

Handling and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards:

    • Flammable: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.

    • Corrosive: Causes severe skin burns and eye damage.[1]

    • Moisture Sensitive: Reacts with moisture to produce toxic and corrosive hydrogen chloride gas.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Neoprene or nitrile rubber gloves are recommended.

    • Eye Protection: Chemical safety goggles or a face shield are essential.

    • Skin and Body Protection: A lab coat and other protective clothing should be worn.

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under a dry inert atmosphere (e.g., nitrogen or argon).[1] Store away from incompatible materials such as alcohols, bases, and oxidizing agents.[1]

Applications

The reactivity of this compound makes it a valuable precursor in several areas of materials science and chemical synthesis:

  • Polymer Synthesis: It is a key monomer for the synthesis of silicon-containing polymers, such as polysilaethylene, through ring-opening polymerization (ROP) or condensation reactions.[2]

  • Chemical Vapor Deposition (CVD): It can be used as a precursor for the deposition of silicon-containing thin films, such as silicon carbide (SiC).

  • Organosilicon Synthesis: It serves as a building block for the synthesis of more complex organosilane and organosiloxane molecules through nucleophilic substitution and coupling reactions.[2]

Conclusion

This compound is a highly reactive and versatile organosilicon compound with significant potential in materials science and synthetic chemistry. Its utility as a precursor for polymers and other organosilicon materials is well-recognized. However, the lack of detailed, publicly available experimental protocols and spectroscopic data highlights the need for further research and documentation to facilitate its broader application in research and development. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide on 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1,3-disilabutane is an organochlorosilane compound with applications as a precursor in the synthesis of silicon-containing polymers.[1] Its reactivity, stemming from the silicon-chlorine bonds, makes it a subject of interest in materials science. This guide provides a comprehensive overview of its molecular structure and available physicochemical properties, noting the current limitations in publicly accessible experimental data.

Molecular Structure

The precise structure of this compound has been subject to some ambiguity in chemical databases. However, based on its IUPAC synonym, dichloro({[dichloro(methyl)silyl]methyl})silane, the most plausible structure is Cl₂Si(H)-CH₂-Si(CH₃)Cl₂ . This consists of a central methylene bridge (-CH₂-) connecting two silicon atoms. One silicon atom is bonded to two chlorine atoms and a hydrogen atom, while the second silicon atom is bonded to two chlorine atoms and a methyl group (-CH₃).

The molecular formula for this structure is C₂H₆Cl₄Si₂. It is important to note that some databases may incorrectly list the molecular formula with five hydrogen atoms (C₂H₅Cl₄Si₂).

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂H₆Cl₄Si₂[1]
Molecular Weight 228.05 g/mol [2]
Appearance Colorless liquid[1]
Density 1.32 g/cm³[3]
Purity 95%[3]

Experimental Protocols

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. The synthesis of related organochlorosilanes often involves direct processes or hydrosilylation reactions. For instance, the industrial production of dimethyldichlorosilane involves reacting methyl chloride with silicon in a fluidized bed reactor with a copper catalyst.[4] It is plausible that a multi-step synthesis for this compound would involve the reaction of appropriate chloromethylsilanes.

Characterization

Specific spectroscopic data (e.g., NMR, IR, Raman) for this compound is not widely published. The characterization of such a compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to identify the chemical environment of the hydrogen atoms on the methyl and methylene groups, and the Si-H proton.

    • ¹³C NMR would identify the carbon atoms of the methyl and methylene groups.

    • ²⁹Si NMR would provide information about the two different silicon environments.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as Si-Cl, Si-C, C-H, and Si-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Reactivity and Applications

As an organochlorosilane, this compound is expected to be highly reactive, particularly towards nucleophiles. The Si-Cl bonds are susceptible to hydrolysis, reacting with water and moisture in the air to liberate hydrogen chloride. This reactivity makes it a useful intermediate in chemical synthesis.

Its primary application lies as a precursor for silicon-containing polymers.[1] The presence of multiple reactive chlorine atoms allows for the formation of polysilaethylene and other polymers through condensation reactions.[1]

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of an organosilane like this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Chloromethylsilanes) reaction Chemical Reaction (e.g., Grignard, Hydrosilylation) start->reaction purification Purification (e.g., Distillation) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a reactive organochlorosilane with potential as a building block in polymer chemistry. While its basic properties are documented by chemical suppliers, a significant gap exists in the publicly available scientific literature regarding its detailed structural parameters and specific experimental protocols for its synthesis and characterization. Further research would be beneficial to fully elucidate the properties and potential applications of this compound.

References

An In-Depth Technical Guide to the Reactivity of Si-Cl Bonds in 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetrachloro-1,3-disilabutane is a bifunctional organosilicon compound with the chemical formula C₂H₆Cl₄Si₂. Its structure features two silicon atoms bridged by a methylene group, with each silicon atom bearing two chlorine atoms. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes this molecule a versatile precursor in materials science and organosilicon chemistry. This guide provides a comprehensive overview of the reactivity of these Si-Cl bonds, focusing on nucleophilic substitution and related reactions. Due to the limited availability of specific quantitative data for this exact molecule, this guide also draws on the well-established principles of chlorosilane reactivity to provide a thorough understanding.

Core Reactivity of the Si-Cl Bond

The Si-Cl bond is inherently polarized due to the higher electronegativity of chlorine compared to silicon. This polarization renders the silicon atom electrophilic and susceptible to attack by nucleophiles. The general reactivity stems from the labile nature of the Si-Cl bond, which facilitates nucleophilic substitution.[1] This high reactivity is a cornerstone of its utility as a precursor for silicon-containing polymers and in the synthesis of more complex organosilicon structures.[1]

Key Reactions of this compound

The four Si-Cl bonds in this compound can undergo stepwise or complete substitution, depending on the stoichiometry and nature of the nucleophile.

Hydrolysis

In the presence of water or atmospheric moisture, this compound readily undergoes hydrolysis. This reaction is often rapid and results in the liberation of hydrogen chloride (HCl) gas.[1] The initial hydrolysis products are silanols, which are often unstable and can subsequently condense to form siloxane bridges (Si-O-Si).

General Reaction: Si-Cl + H₂O → Si-OH + HCl 2 Si-OH → Si-O-Si + H₂O

This reactivity necessitates that all reactions with this compound are conducted under strict anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).

Nucleophilic Substitution with Organometallic Reagents

Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that readily react with the Si-Cl bonds to form new silicon-carbon (Si-C) bonds. These reactions are fundamental for the alkylation or arylation of the disilabutane backbone.

Reaction with Grignard Reagents: A notable application is in the synthesis of a liquid hyperbranched polycarbosilane, where this compound serves as a core molecule and reacts with vinyl-magnesium chloride.[2][3][4]

Caption: Grignard reaction pathway.

Reduction

The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a common method for the synthesis of hydrosilanes. The resulting 1,3-disilabutane can be used as a precursor for silicon carbide (SiC) films.

Caption: Reduction of Si-Cl bonds.

Quantitative Data

Reaction TypeReagentsProductsReaction ConditionsYield/Rate (Qualitative)
HydrolysisWater, MoistureSilanols, Siloxanes, HClAmbientRapid
Grignard ReactionVinyl Magnesium ChlorideVinyl-substituted polycarbosilaneAnhydrous, Inert atmosphereHigh (in polymer synthesis)
ReductionLiAlH₄1,3-DisilabutaneAnhydrous, Inert atmosphereEffective for SiC precursor synthesis

Experimental Protocols

Synthesis of this compound

A reported synthesis involves the reaction of (chloromethyl)methyldichlorosilane with elemental silicon and hydrogen chloride.[5]

Experimental Workflow:

synthesis_workflow A Reactants: (Chloromethyl)methyldichlorosilane Elemental Silicon Hydrogen Chloride C Reaction Vessel A->C B Catalysts: Copper Cadmium (cocatalyst) B->C D Heating C->D High Temperature E Product: This compound D->E

Caption: Synthesis workflow diagram.

Procedure:

  • Charge a suitable reactor with elemental silicon and a copper catalyst.

  • Introduce (chloromethyl)methyldichlorosilane and hydrogen chloride gas into the reactor.

  • Heat the reactor to the required temperature to initiate the reaction.

  • The product, this compound, is formed through the attachment of a silicon atom to the organochlorosilane.

  • Purify the product, typically by distillation under reduced pressure.

General Protocol for Nucleophilic Substitution

The following is a generalized procedure for the reaction of this compound with a nucleophile, such as a Grignard reagent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Nucleophile (e.g., Grignard reagent in THF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stirrer, dropping funnel, and condenser under an inert atmosphere.

  • Dissolve this compound in the anhydrous solvent in the flask.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Add the nucleophile solution dropwise from the dropping funnel to the stirred solution of the disilabutane.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR of quenched aliquots).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated ammonium chloride solution for Grignard reactions).

  • Perform a workup to isolate the product, which may involve extraction, drying of the organic phase, and removal of the solvent.

  • Purify the crude product by distillation, chromatography, or recrystallization.

Applications in Materials Science

The high reactivity of the Si-Cl bonds in this compound makes it a valuable precursor in the synthesis of advanced materials.

  • Silicon Carbide (SiC) Production: It is used as a single-source precursor for the chemical vapor deposition (CVD) of SiC thin films and the growth of SiC nanowires.[6][7]

  • Polymer Synthesis: It serves as a monomer or crosslinking agent in the production of silicon-containing polymers, such as polycarbosilanes. These polymers can be precursors to ceramic materials.

  • Rheology Modifier: It has been listed as a potential rheology modifier in the synthesis of pre-ceramic polymers for the production of SiC fibers.

Conclusion

This compound is a highly reactive organosilicon compound due to the presence of four labile Si-Cl bonds. Its chemistry is dominated by nucleophilic substitution reactions, which allow for the facile introduction of a wide range of organic and inorganic functionalities. While specific quantitative reactivity data remains sparse in publicly accessible literature, its synthetic utility is well-demonstrated in the fields of polymer chemistry and materials science, particularly as a precursor to silicon carbide. Further research into the kinetics and mechanisms of its reactions would be beneficial for the precise control of polymer architectures and material properties.

References

Technical Overview of 1,1,3,3-Tetrachloro-1,3-disilabutane (CAS: 148859-49-8)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification

1,1,3,3-Tetrachloro-1,3-disilabutane is an organochlorosilane compound.[1] It is characterized by a butane-like backbone with two silicon atoms, each bonded to two chlorine atoms and a methyl group.[1]

Identifier Value
Chemical Name This compound
CAS Number 148859-49-8
Molecular Formula C₂H₆Cl₄Si₂[1][2][3]
Molecular Weight 228.05 g/mol [2]
Synonyms (Dichlorosilyl)methyl]methyldichlorosilane[3]

Physical and Chemical Properties

This compound is a colorless to straw-colored liquid with an acrid odor similar to hydrogen chloride.[3] It is highly reactive, particularly with protic solvents, due to the labile silicon-chlorine bonds.[1][2]

Property Value
Physical State Liquid[3]
Appearance Colorless liquid[1]
Boiling Point 166-167°C[2]
Density 1.317 g/cm³[2]
Flash Point 42°C[2]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[2]

Safety Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[3]

Hazard Class Classification
Flammable Liquids Category 3[3]
Skin Corrosion/Irritation Category 1B[3]
Serious Eye Damage/Irritation Category 1[3]

Synthesis

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, general synthetic routes are described to proceed via:

  • Controlled chlorination of disiloxane precursors.

  • Ring-opening reactions of silicon-containing cyclobutanes.

These reactions are typically conducted under strict anhydrous conditions in an inert atmosphere to prevent hydrolysis of the silicon-chlorine bonds. Purification is generally achieved through vacuum distillation or recrystallization. Purity is often verified using spectroscopic methods such as ¹H, ¹³C, and ²⁹Si NMR.

G cluster_synthesis General Synthesis Routes precursors Disiloxane Precursors OR Silicon-containing Cyclobutanes reaction Controlled Chlorination OR Ring-Opening Reaction (Anhydrous, Inert Atmosphere) precursors->reaction product Crude 1,1,3,3-tetrachloro- 1,3-disilabutane reaction->product purification Purification (Vacuum Distillation or Recrystallization) product->purification final_product Pure 1,1,3,3-tetrachloro- 1,3-disilabutane purification->final_product

A conceptual diagram of the general synthesis pathways for this compound.

Applications

This compound is primarily used as a precursor in materials science due to its high reactivity.

This compound serves as a single-source precursor for the deposition of silicon carbide thin films via Chemical Vapor Deposition (CVD). SiC is a valuable material for high-power and high-temperature electronic devices.

G cluster_cvd Conceptual CVD Workflow for SiC Thin Films precursor 1,1,3,3-tetrachloro- 1,3-disilabutane Vapor reactor CVD Reactor Chamber precursor->reactor deposition Thermal Decomposition on Substrate reactor->deposition film Silicon Carbide (SiC) Thin Film deposition->film

A high-level workflow for the use of this compound in CVD.

The reactive Si-Cl bonds facilitate its use in the synthesis of silicon-containing polymers, such as polysilaethylene, through processes like ring-opening polymerization or condensation reactions.[1] These polymers have applications in various areas of materials science.

G cluster_polymer General Polymer Synthesis monomer 1,1,3,3-tetrachloro- 1,3-disilabutane polymerization Polymerization (e.g., Condensation Reaction) monomer->polymerization polymer Silicon-Containing Polymer (e.g., Polysilaethylene) polymerization->polymer

A simplified diagram illustrating the synthesis of silicon-containing polymers.

Summary

This compound is a reactive organochlorosilane with potential applications in materials science, particularly as a precursor for SiC thin films and silicon-containing polymers. However, there is a notable lack of detailed, publicly available experimental procedures and in-depth characterization data for this specific compound. The information that is available primarily comes from chemical suppliers and safety data sheets. For research and development purposes, it would be necessary to perform detailed experimental work to establish reliable protocols for its synthesis and use.

References

A Theoretical Examination of 1,1,3,3-Tetrachloro-1,3-disilabutane: Methodologies and In Silico Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Molecular Structure and Properties

The fundamental properties of 1,1,3,3-tetrachloro-1,3-disilabutane are summarized below. The lack of extensive experimental or theoretical data in the public domain is a notable gap in the scientific literature.

PropertyValueSource
CAS Number148859-49-8BenchChem
Molecular FormulaC₂H₆Cl₄Si₂BenchChem
Molecular Weight228.05 g/mol Alfa Chemistry
AppearanceColorless liquidBenchChem

Theoretical and Computational Methodology

A thorough theoretical investigation of this compound would involve a multi-faceted computational chemistry approach. The following protocols describe the standard procedures for conformational analysis, vibrational spectroscopy, and the determination of electronic properties.

Conformational Analysis Protocol

The study of the different spatial arrangements (conformers) of this compound and their relative energies is crucial for understanding its reactivity and physical properties.

  • Initial Structure Generation : A 3D model of the molecule is built using molecular modeling software.

  • Potential Energy Surface (PES) Scan : A relaxed PES scan is performed by systematically rotating the dihedral angle of the central Si-C-Si-C backbone. This helps in identifying all possible stable conformers.

  • Geometry Optimization : The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface. A common and reliable method for this is the Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Energy Refinement : For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Vibrational Spectroscopy Protocol

Computational vibrational analysis helps in the interpretation of experimental infrared (IR) and Raman spectra.

  • Optimized Geometry : The optimized geometry of the most stable conformer is used as the starting point.

  • Frequency Calculation : A frequency calculation is performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)). This computes the harmonic vibrational frequencies.

  • Spectral Analysis : The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to generate theoretical IR and Raman spectra.

  • Scaling : The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data, should it become available.

Illustrative Data Presentation

While specific quantitative data from theoretical studies on this compound is not available, the following tables illustrate how such data would be presented.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

ParameterAtom(s)Bond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond LengthSi1 - C21.85
Bond LengthC2 - Si31.85
Bond LengthSi1 - Cl2.05
Bond AngleSi1 - C2 - Si3115.0
Bond AngleCl - Si1 - Cl109.5
Dihedral AngleC(H₂) - Si1 - C2 - Si3180.0 (anti)

*Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

Frequency (cm⁻¹, scaled)IR IntensityRaman ActivityVibrational Mode Assignment
2950MediumStrongC-H stretch
850StrongMediumSi-C stretch
600Very StrongStrongSi-Cl stretch
450MediumWeakSi-C-Si bend

*Note: These are hypothetical values for illustrative purposes.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

G Computational Chemistry Workflow A Initial Molecular Structure Generation B Conformational Analysis (PES Scan) A->B C Geometry Optimization of Conformers B->C D Frequency Calculation & ZPVE Correction C->D H Electronic Properties (HOMO/LUMO, etc.) C->H E Single-Point Energy Refinement D->E G Vibrational Spectra Simulation (IR/Raman) D->G F Thermodynamic Properties Calculation E->F I Analysis and Comparison with Experimental Data F->I G->I H->I

A typical workflow for computational analysis.
Logical Relationship of Theoretical Inputs and Outputs

This diagram shows the relationship between the inputs required for a quantum chemical calculation and the resulting outputs.

G Quantum Chemical Calculation Inputs and Outputs cluster_inputs Inputs cluster_outputs Outputs Input_Geom Molecular Geometry Calculation Quantum Chemistry Software (e.g., Gaussian, ORCA) Input_Geom->Calculation Input_Method Level of Theory (e.g., DFT) Input_Method->Calculation Input_Basis Basis Set (e.g., 6-31G(d)) Input_Basis->Calculation Output_Energy Optimized Energy Output_Geom Optimized Geometry Output_Freq Vibrational Frequencies Output_Props Electronic Properties Calculation->Output_Energy Calculation->Output_Geom Calculation->Output_Freq Calculation->Output_Props

Inputs and outputs of a quantum chemical calculation.

Conclusion

While there is a notable absence of specific theoretical studies on this compound in the current body of scientific literature, this guide provides a comprehensive overview of the established computational methodologies that would be essential for such an investigation. The outlined protocols for conformational analysis and vibrational spectroscopy, along with the illustrative data tables and workflow diagrams, offer a robust framework for researchers and scientists to initiate and conduct in-depth theoretical explorations of this and similar organosilicon compounds. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of new materials.

References

An In-depth Technical Guide on the Thermal Stability of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,1,3,3-tetrachloro-1,3-disilabutane, a significant precursor in the synthesis of silicon-containing polymers and ceramics. This document collates available data on its thermal decomposition, outlines relevant experimental methodologies, and presents visual representations of its degradation pathways and analytical workflows.

Introduction

This compound (C₂H₆Cl₄Si₂) is a reactive organosilicon compound utilized in materials science, particularly as a monomer for the production of polysilaethylene and as a precursor for silicon carbide (SiC) thin films via chemical vapor deposition (CVD)[1]. The thermal stability of this compound is a critical parameter that dictates its processing conditions and the properties of the resulting materials. Understanding its decomposition behavior is essential for optimizing its applications in high-temperature environments and for the controlled synthesis of advanced ceramic materials.

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) reveals that this compound undergoes a two-stage thermal decomposition process. This behavior is characteristic of its role as a preceramic polymer, where sequential bond cleavage and rearrangement lead to the formation of a stable ceramic residue.

Table 1: Summary of Thermal Decomposition Data for this compound

Decomposition StageTemperature Range (°C)Key EventsResulting Products
Stage 1200–400Loss of chlorine ligands as hydrogen chloride (HCl)Formation of silicon-silicon (Si-Si) networks
Stage 2>500Cleavage of Si-C and C-H bondsSilicon carbide (SiC) or silica (SiO₂) ceramic residue

The high ceramic yield observed after the second stage of decomposition underscores the utility of this compound as an efficient precursor for ceramic materials.

Experimental Protocols

Detailed experimental data for the thermal analysis of this compound is not extensively published. However, based on standard methodologies for air-sensitive compounds, a plausible protocol for thermogravimetric analysis is outlined below.

3.1. Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 1000°C. The instrument should be housed within a glovebox or have a dedicated inert gas purging system for the autosampler and furnace to handle the air-sensitive nature of the sample.

Materials:

  • This compound (technical grade, ≥90%)

  • High-purity nitrogen or argon gas (99.999%)

  • Alumina or platinum crucibles

Procedure:

  • Sample Preparation: Due to the compound's reactivity with moisture, all sample handling must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox). An appropriate amount of the liquid sample (typically 5-10 mg) is carefully loaded into a clean, tared TGA crucible.

  • Instrument Setup:

    • The TGA furnace and balance are purged with the inert gas at a constant flow rate (e.g., 50-100 mL/min) to eliminate atmospheric oxygen and moisture.

    • A temperature program is set, typically involving an initial isothermal hold at a sub-ambient temperature (if the instrument allows) or room temperature to stabilize the sample weight, followed by a linear heating ramp. A common heating rate is 10°C/min. The final temperature should be high enough to ensure complete decomposition, for instance, 1000°C.

  • Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment. The data is typically plotted as weight percent versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

  • Analysis: The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition for each stage, the percentage weight loss at each stage, and the final ceramic yield.

3.2. Differential Scanning Calorimetry (DSC)

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the gaseous byproducts of decomposition, Py-GC-MS would be the technique of choice. The sample would be heated to specific temperatures corresponding to the decomposition stages observed in TGA, and the evolved gases would be separated by gas chromatography and identified by mass spectrometry. This would confirm the evolution of HCl in the first stage and hydrocarbons or other fragments in the second stage.

Visualizations

4.1. Thermal Decomposition Pathway

The following diagram illustrates the sequential nature of the thermal decomposition of this compound.

Thermal_Decomposition_Pathway cluster_stage1 Stage 1: Dehydrochlorination cluster_stage2 Stage 2: Ceramization TCDSB This compound Si_Network Si-Si Network Intermediate TCDSB->Si_Network 200-400°C HCl HCl (gas) TCDSB->HCl Loss of Cl ligands Ceramic SiC / SiO₂ Residue Si_Network->Ceramic >500°C

Thermal decomposition pathway of this compound.

4.2. Experimental Workflow for Thermal Stability Analysis

The logical flow for a comprehensive analysis of the thermal stability of this compound is depicted in the following workflow diagram.

Experimental_Workflow Start Sample: this compound TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Start->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Start->PyGCMS Decomp_Profile Decomposition Profile (Temp. Ranges, Mass Loss, Ceramic Yield) TGA->Decomp_Profile Thermal_Transitions Enthalpy Changes (Endothermic/Exothermic) DSC->Thermal_Transitions Byproducts Identification of Gaseous Byproducts PyGCMS->Byproducts Data_Analysis Data Analysis and Interpretation Report Comprehensive Thermal Stability Report Data_Analysis->Report Decomp_Profile->Data_Analysis Thermal_Transitions->Data_Analysis Byproducts->Data_Analysis

Workflow for the thermal analysis of this compound.

References

In-depth Technical Guide: Quantum Chemical Calculations for 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of November 2025, a comprehensive body of publicly accessible research focusing on the quantum chemical calculations specifically for 1,1,3,3-tetrachloro-1,3-disilabutane (the linear molecule) is not available. The scientific literature and chemical databases predominantly feature detailed studies on its cyclic analog, 1,1,3,3-tetrachloro-1,3-disilacyclobutane .

This guide will therefore focus on the available theoretical and computational chemistry data for the closely related cyclic compound, 1,1,3,3-tetrachloro-1,3-disilacyclobutane, while clearly noting the structural differences. This information provides valuable insights into the behavior of the Si-C and Si-Cl bonds within a constrained framework, which can be of interest to researchers studying related organosilicon compounds.

Introduction to 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound characterized by a four-membered ring composed of two silicon and two carbon atoms.[1] Each silicon atom is bonded to two chlorine atoms.[1] This molecule serves as a significant precursor in the synthesis of silicon-containing polymers and other organosilicon materials.[2] Its high reactivity, stemming from the labile Si-Cl bonds, makes it a versatile reagent in materials science.[2] Understanding its structural and electronic properties through quantum chemical calculations is crucial for predicting its reactivity and designing new synthetic pathways.

Computational Methodologies

While specific experimental protocols for the quantum chemical calculations of 1,1,3,3-tetrachloro-1,3-disilacyclobutane are not detailed in the available search results, a general computational approach for similar molecules can be outlined. Such studies typically employ Density Functional Theory (DFT) and ab initio methods to determine molecular structure, vibrational frequencies, and other properties.

Typical Computational Workflow:

A representative workflow for the theoretical investigation of molecules like 1,1,3,3-tetrachloro-1,3-disilacyclobutane is as follows:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis input_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) input_structure->geom_opt Basis Set (e.g., 6-311G) freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy (Higher Level of Theory) geom_opt->energy_calc struct_analysis Structural Parameters (Bond lengths, angles) geom_opt->struct_analysis vib_analysis Vibrational Spectra (IR, Raman) freq_calc->vib_analysis thermochem Thermochemical Properties energy_calc->thermochem conformational_isomers Puckered Puckered (C2v) Planar Planar (D2h) (Transition State or Minimum) Puckered->Planar Ring Inversion

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1,3,3-Tetrachloro-1,3-disilabutane in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,3,3-tetrachloro-1,3-disilabutane as a single-source precursor for the deposition of silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). The protocols outlined below are intended to serve as a guide for researchers in materials science and semiconductor manufacturing.

Application Notes

This compound (C₂H₆Cl₄Si₂) is a liquid organosilicon compound that has emerged as a valuable single-source precursor for the synthesis of high-purity, stoichiometric silicon carbide (SiC) thin films. The presence of both silicon and carbon in a single molecule, along with reactive chlorine atoms, facilitates the controlled deposition of SiC at elevated temperatures.

The primary application of SiC thin films lies in the fabrication of advanced semiconductor devices. Due to its wide bandgap, high thermal conductivity, and high breakdown electric field, SiC is a superior material for high-power and high-temperature electronic devices.[1] The use of this compound in a CVD process allows for the growth of SiC films with a desirable 1:1 silicon-to-carbon ratio, which is crucial for achieving optimal electronic properties.[1]

Quantitative Data

The following table summarizes the key deposition parameters and resulting film properties for SiC grown from this compound, based on a representative case study.[1]

ParameterValue
Deposition Parameters
PrecursorThis compound
Substrate Temperature1200 °C
Reactor Pressure10-20 torr
Resulting Film Properties
Film Thickness500 nm
Growth Rate10 nm/min
Stoichiometry (Si:C)~ 1:1
PurityHigh

Experimental Protocols

Safety and Handling of this compound

This compound is a flammable and corrosive liquid and should be handled with extreme care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear neoprene or nitrile rubber gloves.[2]

    • Eye Protection: Use chemical safety goggles and a face shield.[2]

    • Clothing: Wear suitable protective clothing to prevent skin contact.[2]

    • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-certified combination organic vapor/acid gas respirator.[2]

  • Handling:

    • Work in a well-ventilated area, preferably within a fume hood.

    • Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

    • Avoid contact with skin, eyes, and inhalation of vapors.[2][3]

    • Keep away from heat, sparks, and open flames.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

    • Keep away from incompatible materials such as alcohols, bases, and oxidizing agents.[2]

CVD Experimental Protocol for SiC Thin Film Deposition

This protocol describes a general procedure for the deposition of SiC thin films using this compound in a low-pressure CVD (LPCVD) system.

a. Substrate Preparation:

  • Begin with clean silicon (Si) wafers of the desired orientation.

  • Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.

  • Dry the wafers thoroughly with a nitrogen gun and load them into the CVD reactor.

b. Experimental Setup and Precursor Delivery:

  • The CVD system should consist of a quartz tube furnace, a vacuum system capable of reaching pressures in the mTorr range, mass flow controllers for carrier gases, and a precursor delivery system.

  • This compound is a liquid at room temperature. It should be placed in a stainless-steel bubbler which is heated to a controlled temperature to ensure a stable vapor pressure. The exact bubbler temperature will need to be optimized for the specific system but is typically in the range of 50-100 °C.

  • Use an inert carrier gas, such as argon (Ar) or nitrogen (N₂), to transport the precursor vapor into the reaction chamber. The flow rate of the carrier gas needs to be precisely controlled by a mass flow controller.

c. Deposition Process:

  • Place the cleaned Si wafers on a susceptor within the center of the quartz tube furnace.

  • Evacuate the reactor to a base pressure of <10 mTorr.

  • Heat the furnace to the desired deposition temperature of 1200 °C.[1]

  • Once the temperature is stable, introduce the carrier gas through the precursor bubbler into the reaction chamber.

  • Adjust the throttle valve to maintain a constant deposition pressure of 10-20 torr.[1]

  • The deposition time will depend on the desired film thickness. Based on a growth rate of 10 nm/min, a 50-minute deposition will yield a 500 nm thick film.[1]

  • After the deposition is complete, stop the precursor flow and switch to a pure carrier gas flow.

  • Turn off the furnace and allow the reactor to cool down to room temperature under a continuous flow of the carrier gas.

  • Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas and unload the coated wafers.

d. Post-Deposition Characterization:

The deposited SiC films should be characterized to determine their properties:

  • Crystallinity and Phase: X-ray Diffraction (XRD)

  • Chemical Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS)

  • Surface Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

  • Optical Properties: Ellipsometry or UV-Vis Spectroscopy

  • Electrical Properties: Four-point probe or Hall effect measurements

Visualizations

CVD_Experimental_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Film Characterization sub_clean Substrate Cleaning (e.g., RCA) sub_dry Drying (N2 gun) sub_clean->sub_dry sub_load Loading into Reactor sub_dry->sub_load pump_down Evacuate Reactor sub_load->pump_down heat Heat to Deposition Temperature pump_down->heat precursor_intro Introduce Precursor Vapor heat->precursor_intro deposition Film Deposition precursor_intro->deposition cool_down Cool Down deposition->cool_down unload Unload Wafers cool_down->unload xrd XRD (Crystallinity) unload->xrd xps XPS (Composition) unload->xps sem SEM (Morphology, Thickness) unload->sem

Caption: Experimental workflow for SiC CVD.

CVD_Reactor_Setup cluster_gas Gas Delivery cluster_precursor Precursor Delivery cluster_reactor LPCVD Reactor cluster_exhaust Exhaust Ar_source Ar Cylinder MFC1 MFC Ar_source->MFC1 MFC2 MFC Ar_source->MFC2 mixing_line MFC1->mixing_line precursor_bubbler This compound Bubbler (Heated) precursor_bubbler->mixing_line MFC2->precursor_bubbler furnace Quartz Tube Furnace mixing_line->furnace wafers Si Wafers on Susceptor throttle_valve Throttle Valve furnace->throttle_valve vacuum_pump Vacuum Pump throttle_valve->vacuum_pump Reaction_Pathway precursor Cl2Si(CH3)-CH2-SiCl2(H) intermediate Reactive Intermediates (e.g., -SiCl(CH3)-CH2-SiCl(H)-) precursor->intermediate High Temperature (Thermal Decomposition) film SiC Film (Solid) intermediate->film Surface Reactions byproducts Volatile Byproducts (e.g., HCl, CH4) intermediate->byproducts Gas Phase Reactions

References

Application Note: 1,1,3,3-Tetrachloro-1,3-Disilabutane for High-Purity Silicon Carbide (SiC) Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These characteristics make it a critical material for high-power and high-temperature electronic devices.[1] Chemical Vapor Deposition (CVD) is a state-of-the-art technique for producing high-quality SiC thin films.[2][3] The choice of chemical precursors is paramount as it directly influences the film's quality and composition.[4] Single-source precursors, which contain both silicon and carbon in one molecule, offer a significant advantage by allowing for the controlled deposition of stoichiometric films.[1][5]

1,1,3,3-tetrachloro-1,3-disilabutane (C₂H₆Cl₄Si₂) is an organosilicon compound that serves as an effective single-source precursor for SiC films. Its molecular structure, featuring a silicon-carbon backbone and reactive Si-Cl bonds, facilitates the deposition of SiC with a 1:1 stoichiometry under appropriate CVD conditions.[1] This document provides a detailed protocol for its use in SiC film deposition and summarizes the expected material properties.

Key Applications

The primary application of this compound is the synthesis of silicon carbide thin films through CVD. The process involves the thermal decomposition of the precursor, where the Si-C backbone is incorporated into the growing film, while chlorine and hydrogen are eliminated as volatile byproducts, such as hydrogen chloride (HCl). This method is suitable for creating protective coatings and functional layers for microelectromechanical systems (MEMS) and electronic devices operating in harsh environments.[5]

Data Presentation: Deposition Parameters and Film Properties

The following table summarizes typical process parameters and resulting film characteristics from a case study using this compound in a CVD process.[1]

ParameterValueUnit
Deposition Conditions
PrecursorThis compound-
Substrate Temperature1200°C
Chamber Pressure10 - 20torr
Resulting Film Properties
Film Thickness500nm
Growth Rate10nm/min
Stoichiometry (Si:C Ratio)~ 1:1-

Experimental Protocols

This section details a generalized protocol for depositing SiC films using this compound via a Low-Pressure Chemical Vapor Deposition (LPCVD) system.

1. Substrate Preparation Proper substrate cleaning is critical to ensure high-quality film growth and adhesion.

  • Begin by cleaning the silicon (or other) substrates with acetone and isopropanol in an ultrasonic bath to remove organic contaminants.[6]

  • Rinse the substrates thoroughly with deionized (DI) water.

  • To remove the native oxide layer from silicon substrates, dip them in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) for 5 minutes.[7]

  • Rinse again with DI water and dry with high-purity nitrogen gas before immediately loading into the reactor to prevent re-oxidation.

2. Precursor Handling and Delivery this compound is a liquid that is sensitive to moisture.[1]

  • Handle the precursor under an inert atmosphere (e.g., argon or nitrogen).

  • The precursor is typically delivered to the reaction chamber using a bubbler system. An inert carrier gas (e.g., Argon) is passed through the liquid precursor, which is heated to increase its vapor pressure.[6]

  • All delivery lines should be heated (e.g., to 90°C) to prevent precursor condensation before it reaches the reaction chamber.[6]

3. Chemical Vapor Deposition (CVD) Process

  • Place the cleaned substrates onto a graphite susceptor inside the cold-wall CVD reaction chamber.[7]

  • Evacuate the chamber to a base pressure (e.g., ~10⁻² torr) and purge several times with a high-purity inert gas like argon.[7]

  • Initiate a constant flow of a carrier gas, such as hydrogen or argon.[7]

  • Ramp up the temperature of the susceptor to the target deposition temperature (e.g., 1200°C).[1]

  • Once the temperature is stable, introduce the this compound vapor into the chamber by flowing the carrier gas through the bubbler.

  • Maintain a constant chamber pressure (e.g., 10-20 torr) and temperature throughout the deposition period to ensure uniform film growth.[1]

  • After the desired deposition time, shut off the precursor flow and cool the system down to room temperature under an inert gas flow.

4. Film Characterization Post-deposition analysis is essential to verify the quality and properties of the SiC film.

  • Morphology and Thickness: Use Scanning Electron Microscopy (SEM) for surface imaging and cross-sectional analysis to determine film thickness.[8]

  • Composition and Stoichiometry: Employ X-ray Photoelectron Spectroscopy (XPS) to confirm the Si:C ratio and detect any impurities.[6]

  • Crystallinity and Phase Identification: Use X-ray Diffraction (XRD) to determine the crystal structure and preferred orientation of the film.[7][9]

  • Chemical Bonding: Analyze the film with Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-C bonds and check for the presence of residual Si-H or C-H bonds.[6]

Visualizations

experimental_workflow cluster_cvd CVD Process sub_clean Substrate Cleaning (Acetone, IPA, DI, HF) load Load Substrate into Reactor sub_clean->load precursor_prep Precursor Handling (Inert Atmosphere) deposit Introduce Precursor & Deposit Film precursor_prep->deposit pump_purge Evacuate and Purge load->pump_purge heat Heat to Deposition Temp (e.g., 1200°C) pump_purge->heat heat->deposit cool Cool Down in Inert Gas deposit->cool sem SEM (Thickness, Morphology) cool->sem xps XPS (Stoichiometry) cool->xps xrd XRD (Crystallinity) cool->xrd ftir FTIR (Bonding) cool->ftir

Caption: Experimental workflow for SiC film deposition.

chemical_pathway cluster_products Decomposition Products precursor This compound (C₂H₆Cl₄Si₂) sic_film SiC Film precursor->sic_film   Thermal Decomposition    (CVD @ 1200°C) byproducts Volatile Byproducts (e.g., HCl) precursor->byproducts

Caption: Chemical transformation of the precursor to SiC film.

References

Application Notes and Protocols for the Ring-Opening Polymerization (ROP) of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of 1,1,3,3-tetrachloro-1,3-disilacyclobutane is a significant process for the synthesis of poly(1,1-dichlorosilaethylene), a valuable precursor for silicon carbide (SiC) ceramics. The high reactivity of the strained four-membered disilacyclobutane ring, coupled with the reactive Si-Cl bonds, allows for the formation of linear polymers that can be further modified or pyrolyzed to yield high-performance materials.[1] These materials are of interest in applications requiring high thermal stability, such as in microelectronics and advanced ceramics.[1] The Si-Cl bonds on the resulting polymer backbone offer sites for subsequent functionalization, enabling the synthesis of a variety of organosilicon polymers with tailored properties. This document provides an overview of the potential applications and representative protocols for the ROP of this monomer.

Disclaimer: The following protocols are representative and based on general principles of ring-opening polymerization for related cyclic silanes and the known reactivity of chlorosilanes. Specific experimental conditions for 1,1,3,3-tetrachloro-1,3-disilacyclobutane may require further optimization. All procedures involving this monomer must be conducted under strictly anhydrous and inert conditions due to its high sensitivity to moisture.[1][2]

Data Presentation

The following table template is provided for researchers to summarize quantitative data from the ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane.

Experiment ID Initiator/Catalyst Solvent Temperature (°C) Time (h) Monomer Conversion (%) Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI) Glass Transition Temperature (Tg, °C) Thermal Decomposition Temperature (Td, °C)

Experimental Protocols

Materials and Handling:

  • Monomer: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is a flammable and corrosive liquid that reacts with moisture to release hydrogen chloride gas.[2] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Solvents such as toluene, tetrahydrofuran (THF), and hexane should be rigorously dried and deoxygenated before use.

  • Initiators/Catalysts: Initiators for anionic polymerization (e.g., n-butyllithium) and catalysts for cationic polymerization (e.g., triflic acid) are highly reactive and should be handled with care under an inert atmosphere.

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.

Protocol 1: Representative Anionic Ring-Opening Polymerization

This protocol describes a general procedure for the anionic ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane using an organolithium initiator.

1. Reactor Setup: a. Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. b. Flame-dry the entire apparatus under vacuum and then fill with high-purity argon or nitrogen.

2. Reaction Mixture Preparation: a. In the reaction flask, dissolve a calculated amount of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous toluene. b. Cool the solution to -78 °C using a dry ice/acetone bath.

3. Initiation: a. Dilute a specific amount of n-butyllithium (n-BuLi) in anhydrous hexane in the dropping funnel. b. Add the n-BuLi solution dropwise to the stirred monomer solution at -78 °C. The reaction is typically initiated by the nucleophilic attack of the butyl anion on a silicon atom of the disilacyclobutane ring.

4. Propagation: a. After the addition of the initiator, allow the reaction mixture to slowly warm to room temperature and stir for a predetermined period (e.g., 12-24 hours) to allow for polymer chain growth.

5. Termination: a. Quench the living polymer chains by adding a terminating agent, such as trimethylchlorosilane, to cap the polymer ends. b. Stir for an additional hour at room temperature.

6. Polymer Isolation and Purification: a. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. b. Filter the precipitated polymer and wash it several times with fresh non-solvent to remove unreacted monomer and initiator residues. c. Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

7. Characterization: a. Characterize the resulting poly(1,1-dichlorosilaethylene) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Representative Cationic Ring-Opening Polymerization

This protocol outlines a general procedure for the cationic ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane using a strong protic acid catalyst.

1. Reactor Setup: a. Follow the same procedure as for the anionic ROP to ensure an inert and anhydrous environment.

2. Reaction Mixture Preparation: a. Dissolve a known quantity of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous dichloromethane in the reaction flask. b. Cool the solution to 0 °C using an ice bath.

3. Initiation: a. Prepare a solution of the catalyst, such as trifluoromethanesulfonic acid (triflic acid), in anhydrous dichloromethane. b. Add the catalyst solution dropwise to the stirred monomer solution at 0 °C. The polymerization is initiated by the protonation of the monomer.

4. Propagation: a. Maintain the reaction at 0 °C or allow it to slowly warm to room temperature, stirring for a specified duration (e.g., 4-12 hours).

5. Termination: a. Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as a dilute solution of ammonia in methanol or pyridine.

6. Polymer Isolation and Purification: a. Precipitate the polymer in a suitable non-solvent like methanol. b. Filter, wash, and dry the polymer as described in the anionic ROP protocol.

7. Characterization: a. Analyze the polymer using GPC, NMR, and TGA to determine its properties.

Visualizations

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 1,1,3,3-Tetrachloro-1,3-disilacyclobutane Intermediate Ring-Opened Anionic Species Monomer->Intermediate Initiator n-BuLi Initiator->Monomer Nucleophilic Attack Growing_Chain Living Polymer Chain (Anionic End) Intermediate->Growing_Chain Monomer_Prop Monomer Growing_Chain->Monomer_Prop Addition of Monomer Longer_Chain Elongated Polymer Chain Monomer_Prop->Longer_Chain Living_Polymer Living Polymer Chain Longer_Chain->Living_Polymer Terminator Quenching Agent (e.g., Me3SiCl) Terminator->Living_Polymer Capped_Polymer Capped Polymer Living_Polymer->Capped_Polymer

Caption: Anionic ROP mechanism of 1,1,3,3-tetrachloro-1,3-disilacyclobutane.

Cationic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 1,1,3,3-Tetrachloro-1,3-disilacyclobutane Intermediate Ring-Opened Cationic Species Monomer->Intermediate Catalyst Protic Acid (H+) Catalyst->Monomer Protonation Growing_Chain Living Polymer Chain (Cationic End) Intermediate->Growing_Chain Monomer_Prop Monomer Growing_Chain->Monomer_Prop Addition of Monomer Longer_Chain Elongated Polymer Chain Monomer_Prop->Longer_Chain Living_Polymer Living Polymer Chain Longer_Chain->Living_Polymer Terminator Quenching Agent (e.g., NH3/MeOH) Terminator->Living_Polymer Neutral_Polymer Neutral Polymer Living_Polymer->Neutral_Polymer

Caption: Cationic ROP mechanism of 1,1,3,3-tetrachloro-1,3-disilacyclobutane.

Experimental_Workflow cluster_setup Preparation cluster_reaction Polymerization cluster_workup Isolation & Analysis Dry_Glassware Dry Glassware (Flame/Oven) Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Prepare_Reagents Prepare Anhydrous Solvents & Reagents Inert_Atmosphere->Prepare_Reagents Monomer_Solution Prepare Monomer Solution in Anhydrous Solvent Prepare_Reagents->Monomer_Solution Cool_Solution Cool to Reaction Temp (-78°C or 0°C) Monomer_Solution->Cool_Solution Initiator_Addition Add Initiator/Catalyst Dropwise Cool_Solution->Initiator_Addition Propagation Allow Propagation (Stir for x hours) Initiator_Addition->Propagation Termination Quench Reaction Propagation->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer Under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR, TGA) Drying->Characterization

Caption: General experimental workflow for ring-opening polymerization.

References

synthesis of polysilaethylene from 1,1,3,3-tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of polysilaethylene, a silicon-containing analog of polyethylene. The synthesis is a two-step process commencing with the ring-opening polymerization (ROP) of 1,1,3,3-tetrachloro-1,3-disilacyclobutane to yield poly(dichlorosilaethylene). This intermediate polymer is subsequently reduced to the final polysilaethylene. This method allows for the formation of a high molecular weight polymer. Polysilaethylene is of interest as a preceramic polymer for the production of silicon carbide and as a material with unique chemical and physical properties.

Introduction

Polysilaethylene, with the chemical structure -(SiH₂CH₂)n-, presents a polymer backbone with alternating silicon and carbon atoms. This structure imparts distinct properties compared to its all-carbon analog, polyethylene. The synthesis described herein follows a robust two-step pathway involving the ring-opening polymerization of a cyclic monomer followed by a reduction step. This methodology provides good control over the polymer structure.

Experimental Protocols

Synthesis of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane (Monomer)

The monomer, 1,1,3,3-tetrachloro-1,3-disilacyclobutane, is synthesized from methyltrichlorosilane. This process involves the reductive coupling of methyltrichlorosilane in the vapor phase with sodium-potassium alloy.

Step 1: Ring-Opening Polymerization of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

This step describes the conversion of the cyclic monomer into the chlorinated polymer precursor, poly(dichlorosilaethylene).

Materials:

  • 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

  • Platinum catalyst (e.g., hexachloroplatinic acid)

  • Anhydrous toluene

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous toluene is prepared in a Schlenk flask.

  • A catalytic amount of a platinum catalyst is added to the solution.

  • The reaction mixture is heated to reflux and stirred vigorously.

  • The polymerization is allowed to proceed for several hours, during which the viscosity of the solution will increase.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude poly(dichlorosilaethylene).

  • The polymer is purified by precipitation from a suitable solvent system (e.g., dissolution in toluene and precipitation in hexane) to remove any unreacted monomer and catalyst residues.

  • The purified poly(dichlorosilaethylene) is dried under vacuum to a constant weight.

Step 2: Reduction of Poly(dichlorosilaethylene) to Polysilaethylene

This step details the conversion of the chlorinated polymer into the final polysilaethylene.

Materials:

  • Poly(dichlorosilaethylene)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-necked round-bottom flask equipped with a condenser, dropping funnel, and mechanical stirrer

  • Inert atmosphere setup (argon or nitrogen)

  • Ice bath

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in a three-necked flask under an inert atmosphere and cooled in an ice bath.

  • A solution of poly(dichlorosilaethylene) in anhydrous diethyl ether or THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute aqueous solution of hydrochloric acid to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

  • The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield polysilaethylene as a viscous liquid or solid.

  • The polymer can be further purified by precipitation.

Data Presentation

The following tables summarize the typical quantitative data obtained during the synthesis of polysilaethylene.

ParameterPoly(dichlorosilaethylene)Polysilaethylene
Yield (%) > 90> 85
Molecular Weight (Mw) 10,000 - 50,000 g/mol 5,000 - 25,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.51.8 - 3.0

Table 1: Summary of Polymer Properties.

Polymer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)IR (cm⁻¹)
Poly(dichlorosilaethylene) 1.0-1.5 (br, -CH₂-)10-1530-352950 (C-H stretch), 1410 (CH₂ bend), 800-850 (Si-Cl stretch)
Polysilaethylene 3.5-4.0 (br, -SiH₂-), 0.2-0.7 (br, -CH₂-)-5 to 0-30 to -352950 (C-H stretch), 2150 (Si-H stretch), 1410 (CH₂ bend), 950 (SiH₂ bend)

Table 2: Spectroscopic Characterization Data.

Visualizations

SynthesisWorkflow cluster_Monomer Monomer Synthesis cluster_Step1 Step 1: Ring-Opening Polymerization cluster_Step2 Step 2: Reduction Monomer 1,1,3,3-Tetrachloro-1,3-disilacyclobutane ROP Poly(dichlorosilaethylene) Monomer->ROP Pt catalyst, Toluene, Reflux Reduction Polysilaethylene ROP->Reduction LiAlH4, Ether/THF

Caption: Workflow for the synthesis of polysilaethylene.

LogicalRelationship Start Starting Material 1,1,3,3-Tetrachloro-1,3-disilacyclobutane Process1 Ring-Opening Polymerization Start->Process1 Intermediate Intermediate Polymer Poly(dichlorosilaethylene) Process2 Reduction Intermediate->Process2 Final Final Product Polysilaethylene Process1->Intermediate Process2->Final

Caption: Logical relationship of the synthesis steps.

Application Note: High-Temperature Pyrolysis of 1,1,3,3-Tetrachloro-1,3-disilabutane for Silicon Carbide Precursor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1,3,3-Tetrachloro-1,3-disilabutane is a volatile, chlorine-containing organosilicon compound with significant potential as a single-source precursor for the synthesis of silicon carbide (SiC) materials. Its controlled thermal decomposition, or pyrolysis, offers a pathway to produce SiC precursors, which are crucial for the fabrication of advanced ceramics, high-performance composites, and protective coatings. This application note details the experimental setup and protocol for the gas-phase pyrolysis of this compound. The process involves the controlled heating of the precursor in an inert atmosphere, leading to the formation of a polymeric or ceramic residue and volatile byproducts.

Key Applications

  • Preceramic Polymer Synthesis: The pyrolysis can be tailored to produce soluble preceramic polymers that can be processed into various forms before ceramization.

  • Chemical Vapor Deposition (CVD): As a volatile precursor, it is suitable for the deposition of SiC thin films for electronic and protective applications.[1]

  • Silicon Carbide Powder Synthesis: The pyrolysis can be adapted for the bulk production of SiC powders with controlled purity and particle size.

Pyrolysis Chemistry Overview

The thermal decomposition of this compound is understood to proceed in a multi-stage process. The initial stage, occurring at moderately elevated temperatures (200-400°C), involves the elimination of hydrogen chloride (HCl) and the formation of Si-Si cross-linked networks.[1] As the temperature is further increased (>500°C), the material undergoes ceramization to form silicon carbide.[1] The overall process boasts a high ceramic yield, making it an efficient route to SiC-based materials.[1]

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and vapor that reacts with moisture to release corrosive hydrogen chloride gas.[2] All handling must be performed in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Apparatus:

  • Precursor Delivery System: A syringe pump for controlled liquid delivery or a bubbler system for vapor-phase transport.

  • Reactor: A horizontal quartz tube furnace capable of reaching at least 1000°C.

  • Gas Control: Mass flow controllers for precise regulation of an inert carrier gas (e.g., Argon).

  • Product Collection: A series of cold traps (e.g., using a dry ice/acetone slurry or liquid nitrogen) to condense volatile products and unreacted precursor.

  • Exhaust Scrubber: A bubbler containing a basic solution (e.g., sodium hydroxide) to neutralize the corrosive HCl byproduct.

Protocol for Gas-Phase Pyrolysis:

  • System Assembly: Assemble the pyrolysis apparatus as depicted in the workflow diagram below. Ensure all connections are gas-tight.

  • Inert Atmosphere Purge: Purge the entire system with a high-purity inert gas (e.g., Argon) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual air and moisture.

  • Heating: Heat the quartz tube furnace to the desired pyrolysis temperature. For initial studies, a temperature range of 600-900°C is recommended.

  • Precursor Introduction: Once the furnace has reached a stable temperature, begin introducing the this compound precursor into the carrier gas stream.

    • Liquid Delivery: Use a syringe pump to deliver the liquid precursor to a heated vaporization zone at a controlled rate (e.g., 0.1-1.0 mL/min).

    • Vapor Delivery: If using a bubbler, immerse it in a temperature-controlled bath to regulate the vapor pressure of the precursor.

  • Pyrolysis Reaction: The precursor vapor is carried through the hot zone of the furnace by the inert gas, where it undergoes thermal decomposition. A solid deposit will form on the inner walls of the quartz tube.

  • Product Collection: Volatile byproducts and any unreacted precursor are carried downstream and condensed in the cold traps.

  • System Shutdown:

    • Stop the precursor flow.

    • Maintain the inert gas flow while the furnace cools to room temperature.

    • Slowly warm the cold traps to ambient temperature, venting the evolved gases through the scrubber.

  • Sample Recovery:

    • Carefully collect the solid product from the quartz tube.

    • The liquid collected in the cold traps can be analyzed to identify volatile products.

Data Presentation

The following table summarizes typical experimental parameters for the pyrolysis of this compound.

ParameterValueUnit
Furnace Temperature600 - 900°C
PrecursorThis compound-
Carrier GasArgon (Ar)-
Carrier Gas Flow Rate100 - 200sccm
Precursor Flow Rate (liquid)0.1 - 1.0mL/min
System PressureAtmospheric-
Reaction Time60 - 180minutes

Visualizations

Experimental_Workflow cluster_input Input cluster_process Pyrolysis System cluster_output Output Precursor This compound Vaporizer Vaporizer Precursor->Vaporizer Syringe Pump InertGas Argon Gas InertGas->Vaporizer Mass Flow Controller Furnace Tube Furnace (600-900°C) Vaporizer->Furnace ColdTrap Cold Trap (-78°C) Furnace->ColdTrap SolidProduct SiC Precursor (Solid) Furnace->SolidProduct Scrubber NaOH Scrubber ColdTrap->Scrubber VolatileProducts Volatile Byproducts (Liquid) ColdTrap->VolatileProducts Exhaust Neutralized Exhaust Scrubber->Exhaust Signaling_Pathway cluster_precursor Precursor cluster_intermediates Reaction Intermediates cluster_products Final Products Precursor Cl2Si(CH3)-CH2-SiCl2(H) Intermediate Polymeric Si-C-H-Cl Species Precursor->Intermediate Δ (200-400°C) - HCl SiC Amorphous/Crystalline SiC Intermediate->SiC Δ (>500°C) HCl Hydrogen Chloride (HCl) Intermediate->HCl Further Condensation

References

Application Notes and Protocols for Dehydrohalogenative Coupling Reactions with 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting dehydrohalogenative coupling reactions using 1,1,3,3-tetrachloro-1,3-disilabutane. This versatile organosilicon compound serves as a key building block for the synthesis of advanced silicon-containing polymers, particularly polycarbosilanes, which are of significant interest in materials science and have potential applications in drug delivery and biomedical devices.

Introduction

This compound is a reactive organochlorosilane with the chemical formula C₂H₆Cl₄Si₂. Its structure, featuring two silicon atoms bridged by a methylene group and bearing reactive chlorine atoms, makes it an ideal monomer for dehydrohalogenative coupling reactions. These reactions involve the removal of a hydrogen and a halogen atom from the reactants, leading to the formation of new silicon-carbon or silicon-silicon bonds and the creation of polymeric chains.

The primary application of dehydrohalogenative coupling with this monomer is in the synthesis of poly(silaethylene), a polymer with a backbone of alternating silicon and carbon atoms.[1] This polymer is an analogue of polyethylene and is a precursor to silicon carbide (SiC) ceramics. The properties of the resulting polymers can be tailored by controlling the reaction conditions and the choice of coupling agents.

Two main types of dehydrohalogenative coupling reactions involving this compound are:

  • Wurtz-type Reductive Coupling: This classic method utilizes an alkali metal, typically sodium, to facilitate the coupling of the chlorosilane monomers.

  • Grignard Reagent-Mediated Polycondensation: This approach employs a di-Grignard reagent to react with the dichlorosilane moieties, forming a polymer chain with defined organic linkers.

Key Applications

  • Precursor for Silicon Carbide (SiC) Ceramics: Polycarbosilanes derived from this compound can be pyrolyzed to yield high-performance SiC ceramics, which are valuable in high-temperature and high-power electronic applications.

  • Synthesis of Novel Organosilicon Polymers: The reactivity of the Si-Cl bonds allows for the incorporation of various organic functionalities, leading to the development of new polymers with tailored properties for applications such as dielectric materials, membranes, and drug delivery matrices.

  • Development of Advanced Materials: The resulting polycarbosilanes can be used to create coatings, fibers, and composites with unique thermal, mechanical, and electronic properties.

Data Presentation

The following table summarizes the expected outcomes from typical dehydrohalogenative coupling reactions of this compound based on the chosen methodology.

Reaction TypeCoupling AgentTypical ProductMolecular Weight (Mn)Polydispersity Index (PDI)Ceramic Yield (SiC)
Wurtz-type CouplingSodium MetalPoly(1-methyl-1-silaethylene)1,000 - 10,000 g/mol 1.5 - 3.040 - 60%
Grignard PolycondensationBrMg(CH₂)₆MgBrPoly(1-methyl-1-silabutane-co-hexamethylene)5,000 - 20,000 g/mol 1.2 - 2.0Dependent on organic linker

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It reacts with moisture to release hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous solvents and glassware are essential for the success of these reactions.

Protocol 1: Wurtz-type Reductive Coupling for the Synthesis of Poly(1-methyl-1-silaethylene)

This protocol describes the synthesis of a polycarbosilane via the reductive coupling of this compound using sodium metal.

Materials:

  • This compound (tech-90)[2]

  • Sodium metal, dispersion in oil

  • Anhydrous toluene

  • Anhydrous hexane

  • Methanol

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Sodium Dispersion: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, a dispersion of sodium metal in anhydrous toluene is prepared under an inert atmosphere. The oil from the commercial sodium dispersion should be washed away with anhydrous hexane prior to use.

  • Reaction Setup: The flask is heated to the reflux temperature of toluene (111 °C).

  • Monomer Addition: A solution of this compound in anhydrous toluene is added dropwise to the stirred sodium dispersion over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours to ensure complete reaction.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • Excess sodium is quenched by the slow, careful addition of methanol.

    • The resulting sodium chloride precipitate is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude polymer.

  • Purification: The crude polymer is redissolved in a minimal amount of toluene and precipitated by adding it to a large volume of methanol. This process is repeated twice to remove low molecular weight oligomers and impurities. The purified polymer is then dried under vacuum.

Characterization:

  • ¹H, ¹³C, and ²⁹Si NMR Spectroscopy: To confirm the polymer structure and assess purity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To determine the ceramic yield upon pyrolysis to silicon carbide.

Protocol 2: Grignard Reagent-Mediated Polycondensation

This protocol details the synthesis of a polycarbosilane by reacting this compound with a di-Grignard reagent.

Materials:

  • This compound

  • 1,6-Dibromohexane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the di-Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, place magnesium turnings under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • A solution of 1,6-dibromohexane in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming. Once started, the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for 2-3 hours to ensure the complete formation of the di-Grignard reagent (BrMg(CH₂)₆MgBr).

  • Polycondensation:

    • The di-Grignard reagent solution is cooled in an ice bath.

    • A solution of this compound in anhydrous THF is added dropwise to the stirred Grignard solution.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude polymer.

  • Purification: The polymer is purified by precipitation from a THF solution into methanol, followed by drying under vacuum.

Characterization:

  • ¹H, ¹³C, and ²⁹Si NMR Spectroscopy: For structural elucidation.

  • GPC: For molecular weight and PDI determination.

  • Differential Scanning Calorimetry (DSC) and TGA: To study the thermal properties of the polymer.

Visualizations

Dehydrohalogenative_Coupling_Workflow cluster_wurtz Wurtz-type Reductive Coupling cluster_grignard Grignard Polycondensation W_Start This compound + Sodium Metal W_Reaction Reflux in Toluene W_Start->W_Reaction W_Quench Quench with Methanol W_Reaction->W_Quench W_Filter Filtration W_Quench->W_Filter W_Purify Precipitation in Methanol W_Filter->W_Purify W_Product Poly(1-methyl-1-silaethylene) W_Purify->W_Product G_Start This compound + di-Grignard Reagent G_Reaction Reaction in THF G_Start->G_Reaction G_Quench Quench with NH4Cl (aq) G_Reaction->G_Quench G_Extract Extraction G_Quench->G_Extract G_Purify Precipitation in Methanol G_Extract->G_Purify G_Product Polycarbosilane G_Purify->G_Product Reaction_Pathways cluster_wurtz_path Wurtz Pathway cluster_grignard_path Grignard Pathway Monomer Cl2(CH3)Si-CH2-Si(CH3)Cl2 Polymer_W -[-Si(CH3)(Cl)-CH2-Si(CH3)(Cl)-]-n Monomer->Polymer_W -2n NaCl Polymer_G -[-Si(CH3)(Cl)-CH2-Si(CH3)-R-]-n Monomer->Polymer_G -2n MgBrCl Na 2n Na Grignard n BrMg-R-MgBr

References

Application Notes and Protocols for 1,1,3,3-tetrachloro-1,3-disilabutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,3,3-tetrachloro-1,3-disilabutane as a catalyst and precursor in organic synthesis. The high reactivity of this organosilicon compound, stemming from its labile silicon-chlorine bonds, makes it a versatile reagent for forming carbon-silicon bonds and synthesizing silicon-containing polymers.[1]

Application Notes

This compound serves as a valuable tool in several areas of organic and materials synthesis. Its primary applications lie in its ability to facilitate dehydrohalogenative coupling reactions and to act as a monomeric precursor for silicon-containing polymers such as polysilaethylene and silicone elastomers.[1] The reactivity of the Si-Cl bonds allows for facile nucleophilic substitution, which is the basis for its catalytic and synthetic utility.[1]

Catalyst in Dehydrohalogenative Coupling Reactions

This compound can facilitate the formation of carbon-silicon bonds through dehydrohalogenative coupling. This type of reaction is crucial for the synthesis of a variety of organosilane derivatives. The mechanism generally involves the reaction of an organic halide with a hydrosilane in the presence of a catalyst that promotes the elimination of a hydrogen halide. While specific studies detailing this compound as the primary catalyst are not extensively documented in publicly available literature, its structural features are amenable to this type of transformation, likely proceeding via the formation of a more reactive intermediate.

The general applicability of Lewis bases to catalyze the dehydrohalogenative coupling of organic halides with chlorosilanes provides a template for how this compound could be employed.[2]

Precursor for Polysilaethylene and Silicone Elastomers

As a bifunctional monomer, this compound is a key building block for silicon-containing polymers. Its linear structure is particularly suited for the synthesis of polysilaethylene through either ring-opening polymerization (ROP) or condensation reactions.[1] These polymers are of interest for their unique thermal and mechanical properties.

Furthermore, it serves as a precursor in the formulation of silicone elastomers. The tetrachloro functionality allows for cross-linking, which is essential for developing the elastomeric properties of the final material.[1]

Precursor for Silicon Carbide (SiC) Thin Films

In materials science, this compound is utilized in chemical vapor deposition (CVD) processes to produce silicon carbide thin films. SiC is a semiconductor material valued for its high thermal conductivity and breakdown voltage, making it suitable for high-power and high-temperature electronic devices.

Quantitative Data

The following table summarizes a comparison of this compound with related silicon compounds, highlighting its properties as a polymer precursor.

PropertyThis compound1,1,3,3-Tetrachloro-1,3-disilacyclobutane
Molecular Weight 227.05 g/mol ~226 g/mol
Backbone Si-CH₂-CH₂-SiCyclic Si-C-Si-C
Reactivity High (Si-Cl hydrolysis)Very High (Ring strain)
Polymer Type Linear polysilaethyleneCross-linked ceramics
Ceramic Yield ~50% (at 400°C)66% (at 900°C)

Data sourced from comparative analysis of linear and cyclic disilabutane precursors.[1]

Experimental Protocols

Protocol 1: General Procedure for Dehydrohalogenative Coupling (Representative)

This protocol describes a general method for the dehydrohalogenative coupling of an organic halide with a hydrosilane, a reaction type where this compound could act as a catalyst or co-reagent.[2]

Materials:

  • Organic halide (e.g., 1-chlorohexane)

  • Hydrosilane (e.g., dichlorosilane)

  • Lewis base catalyst (e.g., tri-n-butylphosphine)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Inert gas (Argon or Nitrogen)

  • Reaction tube or pressure vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the organic halide, hydrosilane, and Lewis base catalyst to a dry reaction tube equipped with a magnetic stir bar.

  • Seal the reaction tube securely.

  • Place the reaction tube in a heating block or oil bath and heat to the desired reaction temperature (typically between 130°C and 200°C).[2]

  • Stir the reaction mixture for the specified time (typically 1 to 48 hours).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the reaction tube in a well-ventilated fume hood to release any pressure from the hydrogen halide byproduct.

  • The crude product can be purified by distillation or chromatography.

Protocol 2: Synthesis of Polysilaethylene (Conceptual Workflow)

This protocol outlines a conceptual workflow for the synthesis of polysilaethylene using this compound as a monomer. The labile Si-Cl bonds would be reacted with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, in a condensation polymerization.

Materials:

  • This compound

  • Diorganomagnesium or diorganolithium reagent (e.g., CH₂=CHMgBr)

  • Anhydrous ether solvent (e.g., diethyl ether, THF)

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., saturated ammonium chloride solution)

Procedure:

  • Under a strict inert atmosphere, dissolve this compound in anhydrous ether in a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diorganomagnesium or diorganolithium reagent to the stirred solution via the dropping funnel. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the polymerization to completion.

  • Cool the reaction mixture and quench by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude polysilaethylene.

  • The polymer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating in methanol).

Visualizations

Reaction Scheme: Dehydrohalogenative Coupling

Dehydrohalogenative_Coupling OrganicHalide Organic Halide (R-X) Product Organosilane (R-SiR'nClm) OrganicHalide->Product Hydrosilane Hydrosilane (H-SiR'nClm) Hydrosilane->Product Catalyst This compound (Catalyst/Co-reagent) Catalyst->Product Catalyzes coupling Byproduct Hydrogen Halide (H-X)

Caption: Dehydrohalogenative coupling reaction pathway.

Workflow: Polysilaethylene Synthesis

Polysilaethylene_Synthesis_Workflow Monomer This compound (Monomer) Polymerization Condensation Polymerization (Anhydrous Ether, Inert Atmosphere) Monomer->Polymerization Nucleophile Diorganometallic Reagent (e.g., Grignard) Nucleophile->Polymerization Quenching Reaction Quenching Polymerization->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Polymer Precipitation Workup->Purification FinalProduct Polysilaethylene Purification->FinalProduct

Caption: Workflow for the synthesis of polysilaethylene.

References

Application Note: Analytical Methods for the Characterization of 1,1,3,3-Tetrachloro-1,3-disilabutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,3,3-tetrachloro-1,3-disilabutane and its derivatives are important precursors and intermediates in organosilicon chemistry.[1] Their high reactivity, stemming from the labile silicon-chlorine (Si-Cl) bonds, allows for a wide range of chemical modifications, making them valuable in materials science and organic synthesis.[1] The chlorine atoms can be readily substituted with other functional groups, and the compound can participate in various coupling reactions.[1] Given their reactivity and potential applications, comprehensive characterization of these derivatives is crucial to confirm their structure, purity, and stability. This document outlines detailed protocols for the primary analytical techniques used to characterize these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Single-Crystal X-ray Diffraction.

Safety Precautions

Derivatives of this compound are often reactive, flammable, and corrosive. They can react with moisture and water to liberate hydrogen chloride (HCl) gas.[2] It is imperative to handle these compounds under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~5-10 mg of sample in 0.5-0.7 mL of anhydrous deuterated solvent (e.g., CDCl3, C6D6) Transfer Transfer to NMR tube under inert atmosphere Prep->Transfer Acquire_1H Acquire ¹H NMR (300-500 MHz) Transfer->Acquire_1H Load sample into spectrometer Acquire_13C Acquire ¹³C NMR (75-125 MHz) Acquire_1H->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_29Si Acquire ²⁹Si NMR Acquire_13C->Acquire_29Si Acquire_13C->Process Acquire_2D (Optional) Acquire 2D NMR (COSY, HSQC) Acquire_29Si->Acquire_2D Acquire_29Si->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign Signals & Analyze Coupling Integrate->Assign

Caption: Workflow for NMR analysis of disilabutane derivatives.

Experimental Protocol
  • Sample Preparation:

    • Due to the moisture sensitivity of these compounds, all glassware (NMR tube, pipettes) must be oven-dried and cooled under a stream of inert gas.

    • In a glovebox or under an inert atmosphere, accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of an appropriate anhydrous deuterated solvent (e.g., Chloroform-d, Benzene-d₆). The choice of solvent is critical to avoid reactions with the sample.

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard.

    • For ²⁹Si NMR, inverse-gated decoupling is often used to obtain quantitative spectra, although longer relaxation delays may be necessary.

    • If the structure is complex, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for unambiguous signal assignment.[3]

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Quantitative Data Summary

The following table provides expected chemical shift ranges for the core structure of 1,1,3,3-disilabutane derivatives. The exact shifts will depend on the substituents (R groups).

NucleusGroupExpected Chemical Shift (δ, ppm)Multiplicity / Notes
¹H Si-CH ₂-Si0.5 - 1.5Singlet (if symmetrically substituted) or complex multiplet.
Si-CH0.1 - 0.5Singlet.
Protons on R groupsVariable (dependent on R group)
¹³C Si-C H₂-Si5 - 20
Si-C H₃-5 - 5
Carbons on R groupsVariable (dependent on R group)
²⁹Si Si Cl₂10 - 40Broad singlet. Highly dependent on substituents.
Si R₂-20 - 20

Note: These are general ranges. Referencing literature for similar known compounds is highly recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity and confirming the molecular weight of volatile this compound derivatives.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare a dilute solution (~1 mg/mL) in a volatile, anhydrous solvent (e.g., Hexane, Dichloromethane) Inject Inject 1 µL into GC Inlet Prep->Inject Separate Separation on capillary column (e.g., DB-5) Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Elution Analyze Mass Analyzer (e.g., Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Chroma Analyze Chromatogram (Retention Time, Purity) Detect->Chroma Spectra Analyze Mass Spectrum (Molecular Ion, Fragmentation) Chroma->Spectra

Caption: Workflow for GC-MS analysis of disilabutane derivatives.

Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution (approx. 1 mg/mL) of the derivative in a volatile, anhydrous solvent such as hexane, ethyl acetate, or dichloromethane.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) if any particulate matter is present.

  • GC Method:

    • Injector: Split/splitless inlet, typically set to 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like a DB-5 or equivalent) is a good starting point.

    • Oven Program: Start with an initial temperature of 50-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. Hold for 5-10 minutes. This program should be optimized for the specific derivative.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanned over a mass range of m/z 40-500.

    • Temperatures: Set the ion source and transfer line temperatures to ~230 °C and ~280 °C, respectively.

Data Interpretation and Summary

Analysis of the data involves examining the chromatogram for purity and the mass spectrum for structural information. The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

FeatureData to AnalyzeInterpretation
Chromatogram Retention Time (RT)Characteristic for a given compound under specific conditions.
Peak Area %Estimation of the relative purity of the sample.
Mass Spectrum Molecular Ion (M⁺)Confirms the molecular weight of the compound. Look for the isotopic cluster due to Si and Cl atoms.
Isotopic PatternThe number of chlorine atoms can be determined from the M, M+2, M+4, etc. peak ratios.
Fragmentation PatternProvides structural information. Expect cleavage of Si-C and Si-Cl bonds.

Single-Crystal X-ray Diffraction

For derivatives that are crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and solid-state packing.[4]

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_prep Crystal Growth & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement Grow Grow single crystal (e.g., slow evaporation, vapor diffusion) Mount Select & mount a suitable crystal on diffractometer Grow->Mount Collect Collect diffraction data (e.g., using Mo or Cu Kα radiation) Mount->Collect Solve Solve structure (e.g., direct methods) Collect->Solve Refine Refine structural model anisotropically Solve->Refine Validate Validate final structure (R-factors, CIF check) Refine->Validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol
  • Crystal Growth:

    • Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include:

      • Slow evaporation of a saturated solution.

      • Vapor diffusion by placing a vial of the compound's solution in a sealed jar containing a more volatile solvent in which the compound is less soluble.

      • Slow cooling of a saturated solution.

    • All solvents must be anhydrous.

  • Data Collection:

    • Select a high-quality single crystal under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a reflection file.

    • Solve the crystal structure using software packages (e.g., SHELXT, Olex2). Initial phases are often determined using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and weighted R-factor (wR2).

Crystallographic Data Summary

The final output is a Crystallographic Information File (CIF) containing all relevant data. A summary table should be presented in any publication.

ParameterExample DataDescription
FormulaC₂H₄Cl₄Si₂The molecular formula of the compound in the crystal.
Formula Weight226.05The molecular weight corresponding to the formula.
Crystal SystemMonoclinice.g., Orthorhombic, Monoclinic, Triclinic.
Space GroupP2₁/cThe symmetry of the crystal lattice.
a, b, c (Å)6.21, 10.34, 7.55The lengths of the unit cell axes.
α, β, γ (°)90, 109.5, 90The angles of the unit cell.
Volume (ų)456.7The volume of the unit cell.
Z2The number of molecules in the unit cell.
Final R indicesR1 = 0.035, wR2 = 0.085Indicators of the quality of the structural refinement.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,1,3,3-tetrachloro-1,3-disilabutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My freshly distilled this compound appears cloudy. What is the likely cause and how can I resolve this?

A1: Cloudiness in the distilled product is most commonly due to hydrolysis caused by moisture contamination. This compound is highly sensitive to water, reacting to form insoluble siloxanes and hydrochloric acid[1].

Troubleshooting Steps:

  • Ensure all glassware is rigorously dried: Bake all glassware in an oven at >120 °C for several hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before use.

  • Check the integrity of your inert atmosphere: Ensure all connections in your distillation setup are airtight to prevent the ingress of atmospheric moisture. Use high-vacuum grease on all ground glass joints.

  • Use anhydrous starting materials: If you are purifying a crude reaction mixture, ensure that it is thoroughly dried with a suitable drying agent that does not react with chlorosilanes (e.g., molecular sieves) before distillation.

  • Purge the system: Before starting the distillation, purge the entire apparatus with a dry, inert gas for an extended period to remove any residual air and moisture.

Q2: During vacuum distillation, I am observing bumping or inconsistent boiling. What can I do to stabilize the distillation?

A2: Bumping is a common issue when distilling liquids, especially under vacuum. It can be caused by the absence of nucleation sites for smooth boiling.

Solutions:

  • Use a magnetic stirrer: Place a PTFE-coated magnetic stir bar in the distillation flask to ensure smooth and even boiling.

  • Introduce a fine capillary: A fine glass capillary that allows a slow bleed of inert gas into the system can provide a steady stream of bubbles to promote smooth boiling.

  • Ensure proper heating: Use a heating mantle with a stirrer and a sand or oil bath to provide even heating to the distillation flask. Avoid localized overheating, which can lead to decomposition.

Q3: I am unsure if my fractional distillation is effectively removing impurities. How can I identify common impurities and monitor the purification process?

A3: Effective purification relies on the difference in boiling points between your product and any impurities. Common impurities in the synthesis of this compound can include unreacted starting materials or side-products from the chlorination process.

Identification and Monitoring:

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the purity of fractions collected during distillation. A pure sample will show a single major peak.

  • Boiling Point Monitoring: Carefully monitor the temperature at the head of the distillation column. A stable boiling point close to the expected value for your product indicates a pure fraction is being collected.

Q4: I am considering recrystallization as a purification method. What solvents are suitable for this compound?

A4: Recrystallization is a potential purification method, though it is less common than distillation for this compound. The choice of solvent is critical and must be strictly anhydrous.

Solvent Selection:

  • Non-polar, aprotic solvents: Hydrocarbon solvents such as hexanes or pentane are good starting points. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Avoid protic and polar aprotic solvents: Solvents like alcohols, water, acetone, or DMSO will react with the chlorosilane.

  • Trial and error: Small-scale solubility tests with various anhydrous, non-polar solvents are recommended to find the optimal system.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound C₂H₆Cl₄Si₂228.05166-1671.317
DichlorodimethylsilaneC₂H₆Cl₂Si129.06701.07
TrichloromethylsilaneCH₃Cl₃Si149.4866[2][3]1.273[3]
DichloromethylsilaneCH₄Cl₂Si115.0341[4][5][6]1.11[4]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle with sand or oil bath

  • Vacuum pump with a cold trap

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive compounds

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Connect the apparatus to a Schlenk line to maintain an inert atmosphere and to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Inerting the System: Evacuate the system and backfill with inert gas at least three times to ensure an anhydrous and oxygen-free environment.

  • Initiating Distillation: Begin stirring and gently heat the distillation flask.

  • Applying Vacuum: Once the system is warm, slowly and carefully apply vacuum to the desired pressure.

  • Collecting Fractions:

    • Fore-run: Collect the initial, lower-boiling fraction. This will likely contain volatile impurities such as unreacted starting materials (e.g., dichloromethylsilane, trichloromethylsilane).

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a new receiving flask to collect the pure product.

    • Post-run: As the distillation proceeds, if the temperature rises significantly, it indicates the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating the main fraction.

  • Shutdown: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly re-introducing the inert gas to break the vacuum.

  • Storage: Store the purified product in a sealed container under an inert atmosphere to prevent hydrolysis.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_distillation Fractional Vacuum Distillation cluster_analysis Analysis & Storage Crude Product Crude Product Heating & Stirring Heating & Stirring Crude Product->Heating & Stirring Dry Glassware Dry Glassware Dry Glassware->Heating & Stirring Inert Atmosphere Inert Atmosphere Inert Atmosphere->Heating & Stirring Apply Vacuum Apply Vacuum Heating & Stirring->Apply Vacuum Monitor Temperature Monitor Temperature Apply Vacuum->Monitor Temperature Collect Fore-run Collect Fore-run Collect Fore-run->Monitor Temperature Collect Main Fraction Collect Main Fraction Purity Check (GC/NMR) Purity Check (GC/NMR) Collect Main Fraction->Purity Check (GC/NMR) Monitor Temperature->Collect Fore-run Temp Low Monitor Temperature->Collect Main Fraction Temp Stable Store under Inert Gas Store under Inert Gas Purity Check (GC/NMR)->Store under Inert Gas

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Cloudy Distillate Start Start Cloudy Distillate? Cloudy Distillate? Start->Cloudy Distillate? Check for Moisture Check for Moisture Cloudy Distillate?->Check for Moisture Yes Pure Product Pure Product Cloudy Distillate?->Pure Product No Dry Glassware Rigorously Dry Glassware Rigorously Check for Moisture->Dry Glassware Rigorously Ensure Inert Atmosphere Ensure Inert Atmosphere Check for Moisture->Ensure Inert Atmosphere Use Anhydrous Materials Use Anhydrous Materials Check for Moisture->Use Anhydrous Materials Re-distill Re-distill Dry Glassware Rigorously->Re-distill Ensure Inert Atmosphere->Re-distill Use Anhydrous Materials->Re-distill Re-distill->Cloudy Distillate?

Caption: Decision tree for troubleshooting a cloudy distillate.

References

safe handling and storage of 1,1,3,3-tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1,3,3-tetrachloro-1,3-disilabutane.

Chemical and Physical Properties

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 148859-49-8
Molecular Formula C₂H₆Cl₄Si₂
Molecular Weight 228.05 g/mol
Boiling Point 166-167°C
Density 1.317 g/cm³
Flash Point 42°C[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

ProblemPossible CauseRecommended Solution
White fumes or a pungent odor are detected upon opening the container. The compound is reacting with moisture in the air to produce hydrogen chloride (HCl) gas.[2]Immediately close the container and move it to a well-ventilated area, preferably a fume hood. Ensure all subsequent handling is performed under an inert atmosphere (e.g., nitrogen or argon).
The compound appears cloudy or contains solid precipitates. Partial hydrolysis or reaction with contaminants in the storage container.Do not use the compound. Dispose of it as hazardous waste according to your institution's guidelines. Ensure storage containers are properly dried and sealed before use.
An exothermic reaction is observed when mixing with a solvent. The solvent may be protic (e.g., an alcohol) or contain water, leading to a rapid reaction.[1][2]Immediately cool the reaction vessel in an ice bath. If the reaction is vigorous, evacuate the area and follow emergency procedures. Always use anhydrous solvents and perform additions slowly under controlled temperature conditions.
Poor reactivity or unexpected side products in a synthesis. The reagent may have degraded due to improper storage or handling, leading to the formation of siloxanes or other byproducts.Use a fresh bottle of the reagent. Before use, it is advisable to test the purity of the compound. Store the compound under an inert atmosphere and away from incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is a flammable liquid and vapor.[2] It causes severe skin burns and serious eye damage.[2] Upon contact with water or moisture, it rapidly hydrolyzes to produce irritating and corrosive hydrogen chloride gas.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this chemical?

A2: Always handle this compound in a well-ventilated fume hood.[2] Recommended PPE includes:

  • Gloves: Neoprene or nitrile rubber gloves.[2]

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[2]

Q3: How should this compound be stored?

A3: Store the container tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4] Keep it segregated from incompatible materials such as alcohols, bases, and oxidizing agents.[2]

Q4: What should I do in case of a spill?

A4: In the event of a spill, evacuate the area and eliminate all ignition sources.[2] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use water.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[2]

Q5: What are the known incompatible materials?

A5: This compound is incompatible with:

  • Water and moisture[2]

  • Alcohols[2]

  • Bases[2]

  • Oxidizing agents[2]

  • Acids[3]

Experimental Protocols

Protocol: Quenching a Reaction Containing this compound

This protocol outlines a safe method for quenching a reaction mixture containing residual this compound.

Materials:

  • Reaction mixture containing this compound

  • Anhydrous, non-protic solvent (e.g., hexane, toluene) for dilution

  • A suitable quenching agent (e.g., a high-boiling point alcohol like isopropanol, diluted in an inert solvent)

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Appropriate PPE (goggles, face shield, gloves, lab coat)

Procedure:

  • Ensure the reaction vessel is under an inert atmosphere and cooled in an ice bath to 0-5°C.

  • If the reaction mixture is concentrated, dilute it with an anhydrous, non-protic solvent to better manage the heat of quenching.

  • Prepare a solution of the quenching agent (e.g., 10% isopropanol in hexane).

  • Slowly add the quenching solution to the reaction mixture via a dropping funnel over a period of 15-30 minutes, maintaining the internal temperature below 10°C.

  • Observe for any signs of gas evolution (HCl). Ensure the reaction is well-stirred throughout the addition.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.

  • The quenched mixture can now be worked up as required by the specific experimental procedure, which may involve washing with a weak base to neutralize any remaining HCl.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow start Start: Obtain This compound storage Store in a cool, dry, well-ventilated area under inert atmosphere. start->storage Upon Receipt ppe Wear appropriate PPE: - Goggles & Face Shield - Neoprene/Nitrile Gloves - Lab Coat storage->ppe Before Handling handling Handle in a fume hood under inert atmosphere. ppe->handling experiment Perform Experiment handling->experiment quench Quench reaction carefully with a non-aqueous protic solvent. experiment->quench Post-Reaction waste Dispose of waste in a sealed, labeled container. quench->waste end End waste->end

Caption: A workflow diagram for the safe handling and storage of this compound.

Incompatibility_Diagram Chemical Incompatibilities and Reactions main_compound This compound water Water / Moisture main_compound->water Reacts with alcohols Alcohols main_compound->alcohols Reacts with bases Bases main_compound->bases Reacts with oxidizers Oxidizing Agents main_compound->oxidizers Reacts with hcl Hydrogen Chloride (HCl) (Corrosive Gas) water->hcl Produces exothermic Vigorous Exothermic Reaction alcohols->exothermic Causes bases->exothermic Causes fire_hazard Potential Fire/Explosion oxidizers->fire_hazard Can cause

Caption: A diagram illustrating the chemical incompatibilities of this compound.

References

Technical Support Center: Polymerization of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing side reactions during the polymerization of 1,1,3,3-tetrachloro-1,3-disilabutane. The information is presented in a question-and-answer format to directly address common issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The two primary methods for the polymerization of this compound are Wurtz-type coupling and Grignard reagent-mediated coupling. Wurtz-type coupling involves the reductive coupling of the chlorosilane monomer using an alkali metal, typically sodium dispersion, in an inert solvent.[1][2][3] Grignard reagent-mediated coupling utilizes a di-Grignard reagent to form the polymer chain.[4]

Q2: What are the most common side reactions observed during the polymerization of this compound?

A2: The most prevalent side reactions include the formation of cyclic oligomers, uncontrolled polymer chain growth leading to high polydispersity, and premature termination of the polymerization.[4] In Wurtz-type coupling, side reactions can also lead to the formation of alkenes.[1][3] For Grignard polymerizations, Wurtz-type coupling can occur as a side reaction.[4]

Q3: How can I characterize the resulting polymer and identify side products?

A3: Characterization is typically performed using a combination of techniques. Gel Permeation Chromatography (GPC) is used to determine the molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ²⁹Si NMR, is essential for elucidating the polymer structure and identifying the presence of cyclic byproducts or different end-groups. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile cyclic side products.

Troubleshooting Guides

Issue 1: Low Polymer Yield

Q: My polymerization of this compound resulted in a low yield of the desired linear polymer. What are the potential causes and how can I improve the yield?

A: Low polymer yield is a common issue that can stem from several factors related to reagent purity, reaction conditions, and the prevalence of side reactions.

Possible Causes and Solutions:

  • Impure Reagents: The presence of moisture or protic impurities in the monomer, solvent, or inert gas can react with the highly reactive intermediates (organosodium or Grignard reagents), leading to premature termination.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum and cooled under a dry, inert atmosphere (e.g., argon or nitrogen).[5] Solvents should be freshly distilled from an appropriate drying agent. The this compound monomer should be distilled under reduced pressure prior to use.

  • Inefficient Initiation (Wurtz Coupling): The surface of the sodium metal may be passivated with an oxide layer, reducing its reactivity.

    • Solution: Utilize finely dispersed sodium metal to maximize the reactive surface area.[2] Activating the sodium surface by refluxing it in the solvent prior to monomer addition can also be beneficial.

  • Grignard Reagent Formation Issues: Incomplete formation of the Grignard reagent will lead to stoichiometric imbalances and lower yields.

    • Solution: Activate the magnesium turnings prior to the reaction, for example, with a small amount of iodine or 1,2-dibromoethane.[5] Ensure the slow addition of the dihaloalkane to the magnesium to control the exothermic reaction and minimize side reactions.[4]

  • Predominance of Cyclization: The formation of stable cyclic oligomers is a significant competing reaction that reduces the yield of the linear polymer.

    • Solution: Running the polymerization at a higher monomer concentration can favor intermolecular chain growth over intramolecular cyclization. For Wurtz coupling, lower reaction temperatures can sometimes suppress cyclization.

Issue 2: High Polydispersity Index (PDI)

Q: The GPC analysis of my polymer shows a broad molecular weight distribution (high PDI). How can I achieve a more controlled polymerization?

A: A high PDI indicates a lack of control over the polymerization process, with multiple competing reactions and termination pathways occurring.

Possible Causes and Solutions:

  • Slow Initiation and Fast Propagation: If the rate of initiation is slower than the rate of propagation, new polymer chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution (Wurtz Coupling): The use of ultrasonic activation or additives like crown ethers can sometimes improve the initiation rate and lead to more uniform chain growth.

  • Chain Transfer Reactions: Unwanted reactions that terminate one growing chain while initiating another can lead to a broader molecular weight distribution.

  • Temperature Fluctuations: Poor temperature control can affect the rates of initiation, propagation, and termination differently, contributing to a broader PDI.

    • Solution: Maintain a stable and uniform reaction temperature using an oil bath and an efficient stirring mechanism.

  • Non-stoichiometric Reagent Ratios: An excess or deficiency of the coupling agent can lead to incomplete polymerization or side reactions that broaden the molecular weight distribution.

    • Solution: Carefully control the stoichiometry of the monomer and the coupling agent (sodium or Grignard reagent).

Issue 3: Formation of Cyclic Byproducts

Q: My NMR and GC-MS analyses indicate a significant amount of cyclic byproducts. How can I minimize their formation?

A: The formation of cyclic species, particularly the six-membered ring, 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane, is a common thermodynamic sink in these polymerizations.

Possible Causes and Solutions:

  • Dilute Reaction Conditions: Low monomer concentrations favor intramolecular "back-biting" reactions, where the reactive end of a growing chain attacks a silicon atom within the same chain, leading to the formation of a cyclic compound.

    • Solution: Increase the monomer concentration to promote intermolecular propagation over intramolecular cyclization.

  • High Reaction Temperatures: Higher temperatures can provide the activation energy for depolymerization and the formation of thermodynamically stable cyclic oligomers.

    • Solution: Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate. For Wurtz coupling, this may involve running the reaction at or below room temperature.

  • Long Reaction Times: Extended reaction times can lead to an equilibrium state that favors the formation of stable cyclic species.

    • Solution: Monitor the reaction progress by taking aliquots for GPC or NMR analysis and quench the reaction once the desired molecular weight is achieved, before significant cyclization occurs.

Data Presentation

Table 1: Influence of Reaction Parameters on Polymer Properties in Wurtz-type Polymerization of Dichlorosilanes (General Trends)

ParameterEffect on Molecular WeightEffect on PDIEffect on Cyclization
Temperature Increases, then decreases at very high TBroadensIncreases with temperature
Monomer Conc. IncreasesNarrowsDecreases with concentration
Na Dispersion Increases with finer dispersionNarrowsLess direct effect
Solvent Higher polarity can increase rateCan be narrowed in some solventsSolvent dependent

Table 2: Typical ²⁹Si NMR Chemical Shifts for Linear and Cyclic Siloxane Species

StructureChemical Shift Range (ppm)
Linear -[Si(Cl)₂-CH₂]-+10 to +20
Cyclic [Si(Cl)₂-CH₂]₃+5 to +15
End-group Si(Cl)₂-CH₃+20 to +30

Note: Specific chemical shifts for poly(this compound) may vary. Data presented is based on analogous polysiloxane and polycarbosilane systems.

Experimental Protocols

Protocol 1: Wurtz-type Coupling Polymerization of this compound

  • Preparation: All glassware must be flame-dried under vacuum and cooled under a positive pressure of dry argon. Anhydrous toluene is prepared by distillation from sodium/benzophenone.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with a dispersion of sodium metal (2.2 equivalents) in anhydrous toluene.

  • Initiation: The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

  • Polymerization: A solution of this compound (1 equivalent) in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 2 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of silyl anions.

  • Reaction Monitoring: The reaction is allowed to proceed at reflux for an additional 4-6 hours. The progress can be monitored by taking small aliquots, quenching them with an alcohol, and analyzing by GPC.

  • Quenching: After the desired polymerization time, the reaction is cooled to room temperature and quenched by the slow addition of isopropanol, followed by methanol, to destroy any remaining active species.

  • Workup: The resulting polymer solution is filtered to remove sodium chloride and any unreacted sodium. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude polymer is redissolved in a minimal amount of toluene and precipitated by adding it to a large excess of a non-solvent, such as hexane or methanol. This process is repeated 2-3 times to remove low molecular weight oligomers and cyclic species.

  • Drying: The purified polymer is dried under vacuum at 60 °C to a constant weight.

Protocol 2: Grignard Reagent-Mediated Polymerization of this compound

  • Preparation: All glassware must be flame-dried under vacuum and cooled under a positive pressure of dry argon. Anhydrous tetrahydrofuran (THF) is prepared by distillation from sodium/benzophenone.

  • Grignard Reagent Formation: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine. A solution of 1,2-dibromoethane (1 equivalent) in anhydrous THF is added dropwise to the activated magnesium. The reaction is initiated by gentle heating and then maintained at a controlled temperature.

  • Polymerization: Once the Grignard reagent formation is complete, the solution is cooled. A solution of this compound (1 equivalent) in anhydrous THF is then added dropwise to the di-Grignard reagent at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction is stirred for 12-24 hours. Progress can be monitored by GPC analysis of quenched aliquots.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure.

  • Purification and Drying: The polymer is purified by precipitation and dried as described in the Wurtz coupling protocol.

Visualizations

Wurtz_Polymerization Monomer Cl₃Si-CH₂-SiCl₃ (this compound) Initiation Initiation: Formation of Silyl Anion Monomer->Initiation + 2 Na Na 2 Na Na->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Side_Reaction Intramolecular Back-biting Propagation->Side_Reaction Linear_Polymer Linear Polycarbosilane -[SiCl₂-CH₂]n- Termination->Linear_Polymer Cyclic_Byproduct Cyclic Byproduct (e.g., [SiCl₂-CH₂]₃) Side_Reaction->Cyclic_Byproduct

Caption: Wurtz-type polymerization pathway and a key side reaction.

Grignard_Polymerization Dihaloalkane Br-R-Br Grignard_Formation Grignard Reagent Formation Dihaloalkane->Grignard_Formation Mg 2 Mg Mg->Grignard_Formation Di_Grignard BrMg-R-MgBr Grignard_Formation->Di_Grignard Polycondensation Polycondensation Di_Grignard->Polycondensation Monomer Cl₃Si-CH₂-SiCl₃ Monomer->Polycondensation Linear_Polymer Linear Polycarbosilane -[-R-SiCl₂-CH₂-SiCl₂-]n- Polycondensation->Linear_Polymer Cyclization Intramolecular Cyclization Polycondensation->Cyclization Cyclic_Byproduct Cyclic Oligomers Cyclization->Cyclic_Byproduct

Caption: Grignard reagent-mediated polymerization pathway.

Troubleshooting_Workflow Start Polymerization Experiment Analysis Characterize Polymer (GPC, NMR, GC-MS) Start->Analysis Problem Unsatisfactory Results? Analysis->Problem Low_Yield Low Yield Problem->Low_Yield Yes High_PDI High PDI Problem->High_PDI Yes Cyclics High Cyclic Content Problem->Cyclics Yes End Successful Polymerization Problem->End No Check_Reagents Verify Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Optimize_Initiation Improve Initiation (e.g., Na dispersion) Low_Yield->Optimize_Initiation High_PDI->Check_Reagents Adjust_Temp Optimize Reaction Temperature High_PDI->Adjust_Temp Cyclics->Adjust_Temp Adjust_Conc Adjust Monomer Concentration Cyclics->Adjust_Conc Check_Reagents->Start Adjust_Temp->Start Adjust_Conc->Start Optimize_Initiation->Start

Caption: A logical workflow for troubleshooting common polymerization issues.

References

Technical Support Center: Synthesis of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,3,3-tetrachloro-1,3-disilabutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the catalytic hydrosilylation of acetylene with dichlorosilane (H₂SiCl₂). This reaction typically involves the addition of Si-H bonds across the carbon-carbon triple bond of acetylene, followed by a subsequent addition to form the disilabutane structure.

Q2: What are the critical parameters influencing the yield of the synthesis?

A2: Several factors significantly impact the reaction yield, including the choice of catalyst, reaction temperature, pressure, reactant stoichiometry, and the purity of the starting materials. Strict anhydrous conditions and an inert atmosphere are crucial to prevent the hydrolysis of the highly reactive chlorosilane intermediates.

Q3: What are the common side products in this synthesis?

A3: Common side products include vinyltrichlorosilane (from single hydrosilylation), oligomeric and polymeric siloxanes (if moisture is present), and products from double hydrosilylation of acetylene at the same silicon atom. Over-chlorinated silanes can also form under certain conditions.

Q4: How can I purify the final product?

A4: Fractional distillation under reduced pressure is the primary method for purifying this compound from unreacted starting materials and lower-boiling side products. It is important to maintain anhydrous conditions throughout the purification process to prevent product degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or poisoned catalyst. 2. Presence of moisture or oxygen in the reaction system. 3. Incorrect reaction temperature or pressure. 4. Impure starting materials (acetylene or dichlorosilane).1. Use a fresh, high-activity catalyst. Consider catalysts like rhodium or ruthenium phosphine complexes. 2. Thoroughly dry all glassware and reagents. Purge the system with an inert gas (e.g., argon or nitrogen) before and during the reaction. 3. Optimize temperature and pressure according to the chosen catalyst and solvent system. The reaction is typically conducted under controlled temperature and pressure. 4. Use high-purity acetylene and dichlorosilane.
Formation of Polymeric Byproducts 1. Presence of moisture leading to hydrolysis and condensation of chlorosilanes. 2. Excessive reaction temperature or time.1. Ensure strictly anhydrous conditions. Use dried solvents and reagents. 2. Monitor the reaction progress by GC-MS and stop the reaction once the desired product formation has maximized. Avoid prolonged heating.
High Proportion of Vinyltrichlorosilane 1. Incomplete reaction; the second hydrosilylation step is not proceeding efficiently. 2. Sub-optimal catalyst or reaction conditions for the second addition.1. Increase the reaction time or temperature moderately. 2. Experiment with different catalysts known to promote double hydrosilylation. Adjust the stoichiometry of the reactants.
Product Decomposition During Distillation 1. Presence of residual catalyst promoting side reactions at elevated temperatures. 2. Hydrolysis due to moisture ingress during workup or distillation.1. Consider a pre-purification step to remove the catalyst, such as filtration through a short pad of inert material. 2. Ensure all distillation apparatus is scrupulously dried and the distillation is performed under a high vacuum and inert atmosphere.

Experimental Protocols

General Experimental Protocol for Hydrosilylation of Acetylene with Dichlorosilane

Materials:

  • Dichlorosilane (H₂SiCl₂)

  • Acetylene (C₂H₂)

  • Hydrosilylation catalyst (e.g., supported rhodium or ruthenium phosphine complex)

  • Anhydrous, inert solvent (e.g., toluene or hexane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling port, and a thermocouple is used. The reactor must be thoroughly dried and purged with an inert gas.

  • Charging the Reactor: The catalyst and anhydrous solvent are introduced into the reactor under an inert atmosphere.

  • Reactant Addition: Dichlorosilane is then transferred to the reactor. The reactor is sealed and pressurized with acetylene to the desired pressure.

  • Reaction: The reaction mixture is heated to the target temperature with vigorous stirring. The reaction progress is monitored by taking samples periodically and analyzing them by GC-MS.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature, and the excess acetylene is safely vented. The reaction mixture is carefully transferred to a distillation apparatus under an inert atmosphere. The product is purified by fractional distillation under reduced pressure.

Note: This is a general protocol. Specific reaction conditions such as catalyst loading, temperature, pressure, and reaction time need to be optimized for the specific catalyst and equipment used.

Data Presentation

The following table summarizes the impact of different catalysts on the yield of vinyltrichlorosilane, a key intermediate in the synthesis of this compound. While not the final product, the efficient formation of this intermediate is crucial for a high overall yield.

CatalystTemperature (°C)Yield of Vinyltrichlorosilane (%)Selectivity for Vinyltrichlorosilane (%)
RuCl₂(PPh₃)₃150HighHigh
PtCl₂(PPh₃)₂150ModerateHigh
RhCl(PPh₃)₃150HighHigh
RhH(PPh₃)₄150HighHigh
Pt(PPh₃)₄150ModerateHigh

Data adapted from studies on the hydrosilylation of acetylene with trichlorosilane, which provides a strong indication of catalyst performance for the analogous reaction with dichlorosilane.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents charge_reactor Charge Reactor with Catalyst & Solvent prep_reagents->charge_reactor prep_reactor Dry & Purge Reactor prep_reactor->charge_reactor add_reactants Add Dichlorosilane & Acetylene charge_reactor->add_reactants run_reaction Heat & Stir under Pressure add_reactants->run_reaction monitor Monitor by GC-MS run_reaction->monitor monitor->run_reaction Continue workup Cool, Vent & Transfer monitor->workup Complete distillation Fractional Distillation workup->distillation product Pure Product distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_reaction Reaction Occurring? start->check_reaction check_purity Check Reagent Purity check_reaction->check_purity No side_products High Side Products? check_reaction->side_products Yes check_conditions Verify Temp & Pressure check_purity->check_conditions check_catalyst Check Catalyst Activity check_conditions->check_catalyst check_moisture Check for Moisture check_catalyst->check_moisture solution Yield Improved check_moisture->solution optimize_time Optimize Reaction Time side_products->optimize_time Yes improve_purification Improve Purification side_products->improve_purification No optimize_stoichiometry Adjust Stoichiometry optimize_time->optimize_stoichiometry optimize_stoichiometry->solution improve_purification->solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Thermal Degradation of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-tetrachloro-1,3-disilabutane, specifically focusing on its degradation pathways under thermal stress.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound's thermal degradation.

Issue 1: Inconsistent Results in Thermogravimetric Analysis (TGA)

Symptom Possible Cause Recommended Solution
Variable onset temperature of decomposition Sample impurity or reaction with atmospheric moisture.Ensure the sample is of high purity. Handle the sample in an inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis, which can lead to the formation of HCl and siloxanes, altering the decomposition profile.
Fluctuations in the TGA baseline Improper purging of the TGA instrument or reaction of decomposition products with the sample pan.Purge the TGA furnace and balance with a high-purity inert gas (e.g., argon or nitrogen) for a sufficient time before the experiment. Use an inert sample pan material such as platinum or alumina.
Unexpectedly low residual mass Incomplete conversion to ceramic material or volatilization of intermediate species.Ensure a sufficiently high final temperature and an appropriate heating rate to allow for complete pyrolysis. Consider a TGA-MS or TGA-FTIR setup to identify and quantify evolved gases, which can help in understanding the mass loss steps.

Issue 2: Poor Resolution or Tailing Peaks in Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

Symptom Possible Cause Recommended Solution
Broad, tailing peaks for chlorinated fragments Active sites in the GC inlet or column, leading to adsorption of polar or reactive compounds.Use a deactivated inlet liner and a GC column suitable for analyzing reactive chlorinated compounds. Consider derivatization of the pyrolysis products to increase their volatility and reduce tailing.
No detectable peaks for expected products Decomposition products are too reactive or involatile to elute from the GC column.Use a shorter GC column or a higher oven temperature program. Alternatively, analyze the evolved gases directly from the pyrolysis unit using a heated transfer line connected to a mass spectrometer.
Contamination peaks in the chromatogram Carryover from previous injections or bleed from the GC column.Bake out the GC column and inlet at a high temperature before analysis. Use a high-temperature, low-bleed GC column.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways of this compound under thermal stress?

Based on studies of similar organochlorosilanes, the thermal degradation of this compound is expected to proceed through a multi-stage process. The initial stage, occurring at lower temperatures (approximately 200-400°C), likely involves the elimination of hydrogen chloride (HCl) and the formation of Si-Cl bonds. This can be followed by homolytic cleavage of Si-C and Si-Si bonds at higher temperatures, leading to the formation of radical species. These radicals can then undergo further reactions, such as polymerization and cross-linking, ultimately forming a preceramic polymer. At temperatures above 500°C, this polymer is expected to convert into a silicon carbide (SiC) or silicon carbonitride (if nitrogen is present) ceramic material with a high char yield.

Q2: What are the major decomposition products I should expect to see in a Py-GC-MS analysis?

The pyrolysis of this compound is expected to yield a complex mixture of products. Key volatile and semi-volatile products that may be identified by Py-GC-MS include:

  • Hydrogen Chloride (HCl): A primary product from the elimination reactions.

  • Chlorinated Silanes: Such as silicon tetrachloride (SiCl₄), trichlorosilane (HSiCl₃), and various other chlorinated disilanes and trisilanes.

  • Chlorinated Hydrocarbons: Methane, ethane, and other small hydrocarbons, along with their chlorinated derivatives.

  • Cyclic and Linear Siloxanes: If oxygen is present, even in trace amounts.

Q3: What is a suitable experimental protocol for studying the thermal degradation of this compound using TGA?

A typical TGA protocol would involve the following steps:

  • Sample Preparation: Due to its reactivity with moisture, handle the this compound sample in an inert atmosphere (e.g., a glovebox).

  • Instrument Setup:

    • Use an inert crucible (e.g., platinum or alumina).

    • Ensure the TGA is clean and free from contaminants.

    • Purge the furnace and balance with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment.

  • Experimental Parameters:

    • Sample Size: 5-10 mg.

    • Heating Rate: A heating rate of 10 °C/min is a good starting point. Slower or faster rates can be used to study the kinetics of decomposition.

    • Temperature Range: From ambient temperature up to 1000 °C to ensure complete decomposition and ceramic conversion.

    • Atmosphere: High-purity inert gas (argon or nitrogen) at a constant flow rate.

  • Data Analysis: Analyze the resulting TGA curve for onset temperatures of decomposition, percentage weight loss at each stage, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Q4: How can I visualize the proposed degradation pathways?

The following diagram illustrates a plausible degradation pathway for this compound under thermal stress, leading to the formation of a preceramic polymer and ultimately silicon carbide.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the analysis of this compound's thermal degradation.

Caption: Experimental workflow for thermal degradation analysis.

Technical Support Center: SiC Film Deposition using 1,1,3,3-tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting inconsistent SiC film quality when using 1,1,3,3-tetrachloro-1,3-disilabutane as a precursor. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a SiC precursor?

A1: this compound is a single-source organosilicon precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) films. As a single-source precursor, it contains both silicon and carbon, simplifying the delivery of reactants to the CVD chamber. The presence of chlorine in the molecule helps to prevent gas-phase nucleation, which can lead to particle contamination in the film.

Q2: What are the most common causes of inconsistent SiC film quality?

A2: Inconsistent SiC film quality can arise from several factors, including:

  • Substrate Preparation: Improperly cleaned or prepared substrates can lead to poor adhesion and nucleation issues.

  • Deposition Parameters: Variations in temperature, pressure, and precursor flow rates can significantly impact film properties.

  • Precursor Stability: Degradation of the this compound precursor can introduce impurities.

  • Reactor Conditions: A contaminated or leaking reactor can introduce unwanted particles and affect the deposition atmosphere.

Q3: How does the deposition temperature affect the properties of the SiC film?

A3: Deposition temperature is a critical parameter that influences the crystallinity, deposition rate, and defect density of the SiC film. Lower temperatures may result in amorphous or polycrystalline films, while higher temperatures can promote the growth of specific polytypes, such as 3C-SiC or 4H-SiC. However, excessively high temperatures can also lead to the formation of defects.

Q4: What is the role of hydrogen chloride (HCl) as a byproduct in the CVD process?

A4: The decomposition of this compound during CVD releases hydrogen chloride (HCl) as a byproduct. HCl can have both beneficial and detrimental effects. It can etch the SiC surface, which can help in removing weakly bonded atoms and improving crystal quality. However, high concentrations of HCl can also lead to unwanted etching of the substrate and reactor components.[1][2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during SiC film deposition with this compound.

TroubleshootingFlow cluster_adhesion Troubleshooting Poor Adhesion cluster_defects Troubleshooting High Defect Density cluster_phase Troubleshooting Incorrect Crystalline Phase cluster_uniformity Troubleshooting Non-uniform Film Thickness start Identify Film Quality Issue issue1 Poor Film Adhesion start->issue1 issue2 High Defect Density (Pits, Particles) start->issue2 issue3 Incorrect Crystalline Phase (Amorphous or wrong polytype) start->issue3 issue4 Non-uniform Film Thickness start->issue4 cause1a Inadequate Substrate Cleaning issue1->cause1a cause1b Incorrect Deposition Temperature issue1->cause1b cause2a Gas-Phase Nucleation issue2->cause2a cause2b Contaminated Reactor issue2->cause2b cause2c Substrate Surface Defects issue2->cause2c cause3a Deposition Temperature Too Low issue3->cause3a cause3b Incorrect C/Si Ratio issue3->cause3b cause4a Non-uniform Temperature Profile issue4->cause4a cause4b Incorrect Gas Flow Dynamics issue4->cause4b solution1a Review and optimize substrate cleaning protocol. cause1a->solution1a solution1b Adjust deposition temperature to promote nucleation. cause1b->solution1b solution2a Increase H2 carrier gas flow to reduce precursor residence time. Lower precursor partial pressure. cause2a->solution2a solution2b Perform reactor cleaning cycle. cause2b->solution2b solution2c Improve substrate polishing and cleaning. cause2c->solution2c solution3a Increase deposition temperature to a suitable range for the desired polytype. cause3a->solution3a solution3b Adjust precursor flow rate or add a secondary silicon or carbon source. cause3b->solution3b solution4a Verify and calibrate susceptor temperature uniformity. cause4a->solution4a solution4b Optimize carrier gas flow rate and reactor pressure to ensure laminar flow. cause4b->solution4b

Caption: Troubleshooting workflow for SiC film quality issues.

Detailed Troubleshooting Steps

Observed Problem Potential Cause Recommended Solution
Poor Film Adhesion / Peeling Inadequate substrate cleaningImplement a multi-step cleaning process including solvent cleaning (acetone, isopropanol), acid etching (e.g., HF dip for Si substrates), and a final rinse with deionized water followed by drying with nitrogen.
Deposition temperature is too low for proper nucleationGradually increase the deposition temperature in increments of 25-50°C to find the optimal nucleation temperature for your substrate.
High Density of Particles on Film Surface Gas-phase nucleation of SiC particlesIncrease the flow rate of the hydrogen carrier gas to reduce the residence time of the precursor in the hot zone of the reactor. Lower the partial pressure of the this compound.
Contamination from the reactor wallsPerform a high-temperature bake-out of the reactor under vacuum or in a hydrogen atmosphere to remove contaminants. If the problem persists, a full reactor cleaning with appropriate etchants may be necessary.
Pitting or High Density of Surface Defects Defects on the substrate surfaceImprove the mechanical polishing of the substrate to reduce scratches and subsurface damage. Ensure the final cleaning step effectively removes any polishing residue.
Excessive etching by HCl byproductReduce the deposition temperature to decrease the rate of HCl formation. Increase the total reactor pressure to suppress the etching effect.
Film is Amorphous or Polycrystalline (when single-crystal is desired) Deposition temperature is too lowIncrease the deposition temperature. Crystalline SiC growth typically requires temperatures above 800°C.[3] For high-quality epitaxial growth, temperatures in the range of 1500-1600°C are often used with chlorinated precursors.
Incorrect C/Si ratio in the gas phaseWhile this compound is a single-source precursor, its decomposition can be complex. Consider adding a small amount of a silicon source (like dichlorosilane) or a carbon source (like ethylene) to fine-tune the C/Si ratio at the growth surface.
Non-uniform Film Thickness Across the Substrate Non-uniform temperature distribution across the susceptorUse a calibrated pyrometer to map the temperature profile of your susceptor and adjust the heating elements as needed.
Turbulent gas flow in the reactorAdjust the carrier gas flow rate and the total reactor pressure to achieve a laminar flow regime. Computational fluid dynamics (CFD) modeling can be helpful to optimize these parameters for your specific reactor geometry.

Experimental Protocols

General Substrate Preparation Protocol (for Silicon Substrates)
  • Solvent Cleaning: Ultrasonically clean the silicon wafer in sequential baths of trichloroethylene, acetone, and isopropanol for 10 minutes each.

  • DI Water Rinse: Thoroughly rinse the wafer with deionized (DI) water.

  • Oxide Removal: Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF) for 60 seconds to remove the native oxide layer.

  • Final Rinse and Dry: Rinse the wafer again with DI water and dry it using a stream of high-purity nitrogen gas.

  • Loading: Immediately load the cleaned substrate into the CVD reactor to minimize re-oxidation.

Hypothetical CVD Protocol for Polycrystalline SiC Film

This protocol is a starting point based on typical parameters for related chlorinated and non-chlorinated disilabutane precursors. Optimization for your specific system is necessary.

CVD_Workflow start Start step1 Substrate Preparation start->step1 step2 Load Substrate into Reactor step1->step2 step3 Pump Down and Leak Check step2->step3 step4 Ramp to Deposition Temperature (e.g., 800-900°C) under H2 flow step3->step4 step5 Introduce Precursor Vapor (this compound) step4->step5 step6 Deposition for Desired Time step5->step6 step7 Stop Precursor Flow step6->step7 step8 Cool Down under H2 Flow step7->step8 end_node End step8->end_node

Caption: General workflow for a CVD process.

Parameter Value Range Notes
Substrate Temperature 800 - 1100 °CLower temperatures may lead to amorphous films, while higher temperatures promote crystallinity.
Reactor Pressure 100 - 300 mbarAffects gas flow dynamics and precursor residence time.
H2 Carrier Gas Flow Rate 10 - 50 slmA higher flow rate can help suppress gas-phase nucleation.
Precursor Bubbler Temperature 40 - 60 °CAdjust to achieve the desired vapor pressure and flow rate.
Precursor Carrier Gas Flow Rate 10 - 50 sccmThis will determine the delivery rate of the precursor to the reactor.

Important Considerations:

  • Safety: this compound is a chlorinated compound and will produce corrosive HCl gas upon decomposition. Ensure your CVD system has an appropriate exhaust and scrubbing system.

  • Precursor Handling: Handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent degradation due to moisture or air exposure.

  • System Characterization: It is crucial to characterize your specific CVD system to understand the relationship between your setpoints (e.g., bubbler temperature, carrier gas flow) and the actual precursor delivery rate.

References

Technical Support Center: 1,1,3,3-Tetrachloro-1,3-disilabutane in CVD Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the precursor flow rate of 1,1,3,3-tetrachloro-1,3-disilabutane in Chemical Vapor Deposition (CVD) processes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, with a focus on precursor flow rate optimization.

Issue ID Problem Potential Causes Related to Flow Rate Suggested Solutions
FG-01 Low Deposition Rate - Precursor flow rate is too low.- Incomplete vaporization of the liquid precursor.- Carrier gas flow is too high, leading to dilution and reduced residence time.- Gradually increase the precursor flow rate in small increments.- Ensure the vaporizer/bubbler is at the appropriate temperature for consistent precursor delivery.- Optimize the carrier gas flow to ensure adequate residence time of the precursor in the reaction zone.
FG-02 Poor Film Uniformity - Non-uniform distribution of precursor gas across the substrate.- Inconsistent precursor flow rate.- Gas flow dynamics are creating stagnant zones or turbulence.- Adjust the gas injection design or showerhead configuration for more uniform flow.[1]- Verify the stability and reproducibility of the mass flow controller (MFC) for the precursor.- Modify the total pressure or carrier gas flow to alter the flow regime within the reactor.
FG-03 High Defect Density in Film - Precursor flow rate is too high, leading to gas-phase reactions and particle formation.- Insufficient carrier gas flow, resulting in poor removal of reaction byproducts.- Reduce the precursor flow rate to minimize gas-phase nucleation.- Increase the carrier gas flow to efficiently remove byproducts from the substrate surface.
FG-04 Poor Film Adhesion - Inadequate surface reaction time due to high total gas flow.- Decrease the total gas flow rate (precursor + carrier) to allow for sufficient time for surface reactions and film nucleation.
FG-05 Rough Surface Morphology - High precursor concentration leading to rapid, uncontrolled nucleation.- Lower the precursor flow rate to achieve a more controlled, layer-by-layer growth mode.
FG-06 Inconsistent Film Composition - Fluctuations in the precursor delivery rate.- Check the stability of the precursor vaporizer temperature and the MFC performance.- Ensure a stable and sufficient vapor pressure of the precursor.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting precursor flow rate for this compound in a Low-Pressure CVD (LPCVD) system for SiC deposition?

A1: While optimal flow rates are highly system-dependent, a typical starting point for chlorinated silane precursors in an R&D-scale LPCVD reactor can range from 5 to 50 standard cubic centimeters per minute (sccm). For this compound, it is advisable to start at the lower end of this range, for instance, at 10 sccm, and gradually increase while monitoring the deposition rate and film quality.

Q2: How does the carrier gas flow rate affect the deposition process when using this compound?

A2: The carrier gas (e.g., hydrogen or argon) flow rate plays a crucial role in several aspects of the CVD process. It influences the partial pressure of the precursor, the residence time of the precursor molecules in the reaction chamber, and the diffusion of reactants to the substrate surface and byproducts away from it. A higher carrier gas flow can lead to a lower deposition rate due to dilution and shorter residence time but may improve film uniformity and reduce particle contamination.[3]

Q3: What are the signs that my precursor flow rate is too high?

A3: An excessively high precursor flow rate can lead to several issues, including:

  • Gas-phase nucleation: This results in the formation of particles that can fall onto your substrate, leading to high defect densities in the film.

  • Poor film quality: Films may become rough, porous, or have poor adhesion.[4]

  • Non-uniform deposition: The center of the substrate may have a significantly higher deposition rate than the edges.

Q4: Can I use a direct liquid injection (DLI) system for this compound?

A4: Yes, a direct liquid injection (DLI) system can be an effective method for delivering low-volatility liquid precursors like this compound.[3][5] DLI systems offer precise control over the precursor flow rate and can provide a stable and reproducible vapor supply to the reactor, which is crucial for consistent film deposition.[5]

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a flammable liquid and causes severe skin burns and eye damage.[6][7] It is essential to handle this chemical in a well-ventilated area, preferably within a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure that an emergency eye wash station and safety shower are readily accessible.[6]

Experimental Protocols

Detailed Methodology for a Typical LPCVD of SiC using this compound

1. Substrate Preparation:

  • Begin with a 4-inch p-type Si (100) wafer.
  • Perform a standard RCA clean to remove organic and inorganic contaminants.
  • Dip the wafer in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
  • Rinse with deionized water and dry with nitrogen gas.

2. CVD System Preparation:

  • Load the cleaned substrate into the LPCVD reactor.
  • Pump the chamber down to a base pressure of approximately 10⁻⁶ Torr.
  • Leak-check the system to ensure vacuum integrity.
  • Heat the substrate to the desired deposition temperature (e.g., 900°C) under a continuous flow of a carrier gas like hydrogen (H₂).

3. Precursor Delivery:

  • This compound is a liquid precursor. Utilize a bubbler or a direct liquid injection (DLI) system for vapor delivery.
  • If using a bubbler, heat it to a stable temperature (e.g., 50-80°C) to ensure a consistent vapor pressure.
  • Use a mass flow controller (MFC) to regulate the flow of the carrier gas through the bubbler.

4. Deposition Process:

  • Stabilize the chamber pressure at the desired process pressure (e.g., 1-10 Torr).
  • Introduce the this compound vapor into the reaction chamber at the desired flow rate (e.g., starting at 10 sccm).
  • Maintain a constant flow of a carrier gas, such as H₂, at a specific flow rate (e.g., 100-500 sccm).
  • The deposition time will depend on the desired film thickness and the deposition rate.

5. Post-Deposition:

  • After the desired deposition time, stop the precursor flow and turn off the heat to the substrate.
  • Allow the substrate to cool down to room temperature under a continuous flow of the carrier gas.
  • Vent the chamber to atmospheric pressure with nitrogen and unload the coated substrate.

6. Characterization:

  • Characterize the deposited SiC film using techniques such as ellipsometry (for thickness and refractive index), X-ray diffraction (for crystallinity), and scanning electron microscopy (for surface morphology).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_prep Substrate Cleaning sys_prep System Pump Down & Heating sub_prep->sys_prep precursor_prep Precursor Vaporizer Stabilization sys_prep->precursor_prep pressure_stab Chamber Pressure Stabilization precursor_prep->pressure_stab flow_intro Introduce Precursor & Carrier Gas pressure_stab->flow_intro deposition Film Growth flow_intro->deposition flow_stop Stop Precursor Flow & Cool Down deposition->flow_stop vent_unload Vent Chamber & Unload Substrate flow_stop->vent_unload characterization Film Analysis (Ellipsometry, XRD, SEM) vent_unload->characterization

Caption: Experimental workflow for SiC deposition using this compound.

Troubleshooting_Flow_Rate start Start Optimization check_uniformity Is film uniformity acceptable? start->check_uniformity check_rate Is deposition rate acceptable? check_uniformity->check_rate Yes adjust_carrier Adjust Carrier Gas Flow / Pressure check_uniformity->adjust_carrier No check_defects Is defect density low? check_rate->check_defects Yes adjust_flow Adjust Precursor Flow Rate check_rate->adjust_flow No check_defects->adjust_flow No optimal Optimal Flow Rate Achieved check_defects->optimal Yes adjust_flow->check_uniformity adjust_carrier->check_uniformity

Caption: Troubleshooting logic for optimizing precursor flow rate.

References

preventing premature decomposition of 1,1,3,3-tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of 1,1,3,3-tetrachloro-1,3-disilabutane.

Troubleshooting Guides

Issue: Unexpected Product Formation or Low Yield

Possible Cause: Premature decomposition of this compound.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Resolution start Low yield or unexpected byproducts check_moisture 1. Review experimental setup for moisture ingress start->check_moisture check_reagents 2. Analyze purity of reactants and solvents check_moisture->check_reagents check_temp 3. Verify reaction temperature check_reagents->check_temp check_atmosphere 4. Confirm inert atmosphere integrity check_temp->check_atmosphere dry_glassware Oven-dry all glassware check_atmosphere->dry_glassware distill_solvents Distill solvents over appropriate drying agents check_atmosphere->distill_solvents use_inert Employ Schlenk line or glovebox techniques check_atmosphere->use_inert optimize_temp Adjust reaction temperature check_atmosphere->optimize_temp add_stabilizer Consider addition of a stabilizer (e.g., hindered amine) check_atmosphere->add_stabilizer end Decomposition minimized, yield improved dry_glassware->end distill_solvents->end use_inert->end optimize_temp->end add_stabilizer->end cluster_0 Decomposition Pathways start This compound hydrolysis Hydrolysis (Moisture) start->hydrolysis thermal Thermal Degradation (Heat) start->thermal silanol Silanol Intermediates hydrolysis->silanol hcl HCl Gas hydrolysis->hcl rearrangement Rearrangement Products thermal->rearrangement siloxane Polysiloxane Byproducts silanol->siloxane

Technical Support Center: Purification of 1,1,3,3-Tetrachloro-1,3-disilabutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,1,3,3-tetrachloro-1,3-disilabutane.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Product degradation during distillation.

  • Symptom: The distilled product is cloudy, discolored, or contains solid precipitates. Analysis shows the presence of hydrolysis products (siloxanes).

  • Cause: this compound is highly sensitive to moisture. Any water present in the crude material or the distillation apparatus will lead to hydrolysis, forming siloxanes and releasing corrosive hydrogen chloride (HCl).

  • Solution:

    • Thoroughly dry all glassware: Glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry inert gas (nitrogen or argon) immediately before use.

    • Use dry solvents and reagents: If any solvents are used to transfer the crude product, ensure they are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent).

    • Inert atmosphere: The entire distillation process, from charging the flask to collecting the fractions, must be conducted under a positive pressure of a dry inert gas.

    • Vacuum distillation: Distilling under reduced pressure lowers the boiling point, which can minimize thermal degradation.

Issue 2: Inefficient separation of impurities.

  • Symptom: Analytical data (GC-MS, NMR) of the distilled product shows the presence of impurities with boiling points close to that of the desired product.

  • Cause: The fractional distillation setup may not have sufficient theoretical plates to separate closely boiling compounds.

  • Solution:

    • Use a high-efficiency distillation column: A Vigreux column is a good starting point, but for challenging separations, a packed column (e.g., with Raschig rings or structured packing) will provide a higher number of theoretical plates and better separation.

    • Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) increases the separation efficiency. This can be controlled by adjusting the heating rate and the insulation of the column.

    • Slow distillation rate: A slower distillation rate allows for better equilibration between the liquid and vapor phases in the column, leading to improved separation.

Issue 3: Bumping or unstable boiling during vacuum distillation.

  • Symptom: The liquid in the distillation flask boils erratically, sometimes violently, which can lead to contamination of the distillate.

  • Cause: Uneven heating or the absence of boiling chips/a stirrer can lead to superheating of the liquid followed by sudden, rapid boiling.

  • Solution:

    • Use a magnetic stirrer: Vigorous stirring of the liquid in the distillation flask ensures even heating and smooth boiling.

    • Use boiling chips: If a stirrer is not available, add fresh, dry boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.

    • Proper heating: Use a heating mantle with a stirrer and ensure it is well-fitted to the distillation flask for uniform heat distribution.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can be categorized as follows:

  • Starting material and byproduct-related impurities: These may include other chlorosilanes such as silicon tetrachloride (SiCl₄), trichlorosilane (HSiCl₃), and potentially over-chlorinated derivatives of the product.

  • Hydrolysis products: Due to the high moisture sensitivity of chlorosilanes, oligomeric and cyclic siloxanes are common impurities formed by reaction with water.

  • Reagents from synthesis: Depending on the synthetic route, residual catalysts or reagents may be present.

Q2: What is the recommended method for purifying this compound?

A2: The most effective and commonly used method for purifying this compound is fractional vacuum distillation . This technique separates compounds based on their boiling points, and performing it under vacuum allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to detect and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural information and help identify impurities. The absence of unexpected signals in the spectra is a good indicator of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of characteristic functional groups. For example, the presence of a broad Si-O-Si stretching band would indicate contamination with siloxanes.

Q4: What are the expected boiling points for this compound and its potential impurities?

A4: The boiling point of this compound is 166-167 °C at atmospheric pressure. The boiling points of potential impurities will vary. It is crucial to perform the distillation under vacuum to lower the boiling points and to carefully monitor the temperature during distillation to separate the fractions effectively.

CompoundBoiling Point (°C at 760 mmHg)Notes
Silicon Tetrachloride (SiCl₄)57.6A common, lower-boiling impurity.
Trichlorosilane (HSiCl₃)31.8Another potential lower-boiling impurity.
This compound 166-167 Desired Product
Chlorinated Polydimethylsiloxanes>177Higher-boiling impurities.

Q5: Can you provide a general experimental protocol for the fractional vacuum distillation of this compound?

A5: The following is a general protocol that should be adapted and optimized for your specific setup and purity requirements.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

    • Use a magnetic stirrer and a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.

  • Procedure:

    • Charge the crude this compound into the distillation flask under an inert atmosphere.

    • Begin stirring and slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions that distill over at a lower temperature. These may contain residual solvents or lower-boiling chlorosilanes.

    • Carefully increase the temperature and collect the main fraction of this compound at its expected boiling point at the given pressure.

    • Monitor the temperature at the distillation head; a stable temperature reading during the collection of a fraction indicates a pure compound.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

    • Release the vacuum under an inert atmosphere and store the purified product in a sealed container under nitrogen or argon.

Visualization of the Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_preparation Preparation cluster_distillation Fractional Vacuum Distillation cluster_analysis Analysis and Storage crude_product Crude Product drying Drying of Glassware and Inert Atmosphere Setup crude_product->drying 1. Prepare distillation Distillation drying->distillation 2. Charge low_boilers Low-Boiling Impurities distillation->low_boilers 3. Collect First Fraction product_fraction Product Fraction distillation->product_fraction 4. Collect Main Fraction high_boilers High-Boiling Residue distillation->high_boilers 5. Residue purity_check Purity Assessment (GC-MS, NMR) product_fraction->purity_check 6. Analyze storage Storage under Inert Atmosphere purity_check->storage 7. Store if Pure

Caption: A flowchart illustrating the key steps in the purification of this compound.

Technical Support Center: 1,1,3,3-Tetrachloro-1,3-disilabutane Solvent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 1,1,3,3-tetrachloro-1,3-disilabutane with various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: The high reactivity of this compound stems from the labile silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. The compound reacts readily with water and moisture in the air, liberating hydrogen chloride (HCl).[1] It is also reactive towards alcohols, bases, and oxidizing agents.[1]

Q2: What happens if this compound is exposed to moisture?

A2: Exposure to moisture, even atmospheric humidity, will lead to rapid hydrolysis of the Si-Cl bonds. This reaction produces hydrochloric acid and silanol derivatives. The release of corrosive HCl gas is a significant hazard.[1] Therefore, it is crucial to handle this compound under anhydrous and inert conditions.

Q3: Which general class of solvents is recommended for use with this compound?

A3: Anhydrous aprotic solvents are recommended. These solvents lack acidic protons and are generally less reactive towards the Si-Cl bonds. However, compatibility should always be verified on a small scale before proceeding with larger experiments.

Q4: Can I use ethereal solvents like tetrahydrofuran (THF) or diethyl ether?

A4: While aprotic, ethereal solvents like THF and diethyl ether can be used with caution. These solvents are known to form complexes with Grignard reagents and may interact with chlorosilanes.[2][3][4][5] It is essential to use strictly anhydrous grades of these solvents, as any residual water will react vigorously. For sensitive reactions, freshly distilled solvents are recommended.

Q5: Are hydrocarbon solvents a safe choice?

A5: Anhydrous hydrocarbon solvents such as hexane, heptane, and toluene are generally considered compatible and are good choices for reactions and dilutions. They are non-polar and aprotic, minimizing the risk of unwanted side reactions.

Q6: What are the storage recommendations for this compound?

A6: It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Fuming upon addition of solvent The solvent contains water.Immediately cease the addition. Handle the mixture with care as it will contain hydrochloric acid. Re-evaluate your solvent drying procedure. Consider using a freshly opened bottle of anhydrous solvent or distilling the solvent over an appropriate drying agent.
Formation of a precipitate when dissolving in an aprotic solvent The solvent may be contaminated with a reactive impurity, or the compound is undergoing a slow reaction.Isolate a small amount of the precipitate and analyze it if possible. Test the solvent for peroxides if applicable (e.g., THF). Consider purifying the solvent or using a different batch.
Unexpected reaction exotherm The solvent may be reacting with the compound, or there is a catalytic impurity present.Ensure adequate cooling of the reaction vessel. Re-evaluate the choice of solvent and ensure all glassware is scrupulously dry.
Low yield or formation of side products in a subsequent reaction The solvent is not inert under the reaction conditions and is participating in the reaction.Review the literature for solvent effects on similar reactions. Consider switching to a more inert solvent like a hydrocarbon. Perform a small-scale control reaction of the compound in the solvent under the reaction conditions to check for degradation.

Solvent Compatibility Summary

The compatibility of this compound with various solvents is summarized in the table below. This information is based on the general reactivity of organochlorosilanes. It is imperative to use anhydrous grade solvents for all applications.

Solvent Class Specific Examples Compatibility Notes
Protic Solvents Water, Methanol, Ethanol, IsopropanolNot Recommended Reacts vigorously to produce HCl.[1]
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with Extreme Caution While aprotic, these solvents can contain trace amounts of water and may have some reactivity. Compatibility must be tested.
Ethereal Solvents Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneUse with Caution Must be rigorously dried. THF can be a Lewis base and may interact with the silicon center. Check for and remove peroxides before use.
Hydrocarbon Solvents Hexane, Heptane, Toluene, PentaneRecommended Generally inert and good solvents for this compound. Ensure they are anhydrous.
Chlorinated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideUse with Caution Must be anhydrous. Potential for side reactions under certain conditions, especially with Lewis acid catalysis.

Experimental Protocols

Protocol for Qualitative Compatibility Testing

This protocol outlines a method to quickly assess the compatibility of this compound with a new solvent on a small scale.

Objective: To visually observe any immediate reaction (fuming, color change, precipitation, exotherm) when this compound is mixed with a solvent.

Materials:

  • This compound

  • Anhydrous solvent to be tested

  • Small, oven-dried test tubes or vials with septa

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Dry syringes and needles

  • Infrared thermometer (optional)

Procedure:

  • Oven-dry all glassware and allow it to cool in a desiccator.

  • Place a small, oven-dried test tube under an inert atmosphere.

  • Using a dry syringe, add approximately 1 mL of the anhydrous solvent to be tested into the test tube.

  • Measure the initial temperature of the solvent.

  • Using a separate dry syringe, carefully add one to two drops of this compound to the solvent.

  • Observe for any signs of reaction:

    • Fuming (indicating HCl production from reaction with residual water)

    • Immediate color change

    • Formation of a precipitate

    • Temperature increase (exotherm)

  • If no immediate reaction is observed, cap the test tube with a septum, and let it stand for a longer period (e.g., 1 hour), observing periodically.

Protocol for Compatibility Monitoring by ¹H NMR Spectroscopy

Objective: To monitor for any chemical changes over time when this compound is dissolved in a solvent using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Anhydrous deuterated solvent to be tested (e.g., C₆D₆, CDCl₃)

  • Dry NMR tube with a sealable cap (e.g., J. Young tube)

  • Inert atmosphere glove box or Schlenk line

  • Dry syringes and needles

Procedure:

  • Inside a glove box or using Schlenk line techniques, add approximately 0.5 mL of the anhydrous deuterated solvent to a dry NMR tube.

  • Acquire a background ¹H NMR spectrum of the solvent.

  • Add a small, known amount (e.g., 5-10 µL) of this compound to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum.

  • Monitor the sample over time by acquiring subsequent spectra at regular intervals (e.g., 1, 4, and 24 hours).

  • Analyze the spectra for any changes in the chemical shifts or the appearance of new signals, which would indicate a reaction is occurring.

Visualizations

experimental_workflow Workflow for Solvent Compatibility Testing cluster_prep Preparation cluster_qualitative Qualitative Test cluster_quantitative Quantitative Monitoring (NMR) prep_glass Oven-dry all glassware prep_solvent Ensure solvent is anhydrous prep_glass->prep_solvent prep_inert Prepare inert atmosphere setup prep_solvent->prep_inert qual_add_solvent Add 1 mL of solvent to vial prep_inert->qual_add_solvent quant_prep_nmr Prepare NMR tube with deuterated solvent prep_inert->quant_prep_nmr qual_add_reagent Add 1-2 drops of This compound qual_add_solvent->qual_add_reagent qual_observe Observe for immediate reaction (fuming, precipitate, exotherm) qual_add_reagent->qual_observe qual_stand Let stand and observe periodically qual_observe->qual_stand decision Reaction Observed? qual_observe->decision quant_add_reagent Add known amount of reagent quant_prep_nmr->quant_add_reagent quant_acquire_t0 Acquire initial NMR spectrum (t=0) quant_add_reagent->quant_acquire_t0 quant_acquire_tn Acquire subsequent spectra (t=1h, 4h, 24h) quant_acquire_t0->quant_acquire_tn quant_analyze Analyze for new signals quant_acquire_tn->quant_analyze incompatible Solvent Incompatible decision->incompatible decision:e->incompatible Yes compatible Potentially Compatible decision->compatible decision:s->compatible No compatible->quant_prep_nmr Proceed to NMR for confirmation

Caption: Workflow for assessing the compatibility of this compound with solvents.

References

Validation & Comparative

A Comparative Guide to Silicon Carbide Precursors: 1,1,3,3-Tetrachloro-1,3-disilabutane vs. Polycarbosilanes, Polymethylsilanes, and Polyvinylsilanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking advanced materials, the choice of a silicon carbide (SiC) precursor is critical to achieving desired material properties. This guide provides an objective comparison of 1,1,3,3-tetrachloro-1,3-disilabutane (TCSB) and its derivatives against other common SiC precursors, including polycarbosilanes (PCS), polymethylsilanes (PMS), and polyvinylsilanes (PVS). The comparison is supported by experimental data on ceramic yield and the characteristics of the resulting SiC.

Executive Summary

This compound, particularly through its polymerized form, poly(silaethylene), demonstrates a high ceramic yield, consistently reaching up to 87%. This positions it as a highly efficient precursor for SiC production, comparable to and sometimes exceeding the yields of various polycarbosilanes. Polymethylsilanes also exhibit high ceramic yields, with the added advantage of tunable Si/C ratios in the final ceramic. Polyvinylsilanes, in contrast, generally show lower ceramic yields. The choice of precursor significantly impacts not only the yield but also the purity, crystallinity, and microstructure of the final SiC material.

Performance Comparison of SiC Precursors

The following table summarizes the quantitative data on the performance of different SiC precursors based on available experimental findings.

PrecursorPyrolysis Temperature (°C)AtmosphereCeramic Yield (%)Resulting SiC Properties
Poly(silaethylene) (from TCSB derivative)1000Inert~85-87High-purity, stoichiometric β-SiC with a nanocrystalline structure.[1]
Polycarbosilane (PCS) - Type A900N₂85Nanocrystalline β-SiC with a small amount of α-cristobalite.[2]
Polycarbosilane (PCS) - Type B1000Argon77Amorphous SiC at 800°C, with β-SiC domains growing above this temperature.[3][4]
Polycarbosilane (PCS) - Type C1000-74.4SiC-rich ceramic.[5]
Hybrid (PCS/PMS)1400-82Near-stoichiometric SiC with no excess Si and little residual carbon (98.08 wt.% SiC).[6]
Polyvinylsilane (PVS)--32-40Carbon-rich Si-C ceramic.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Pyrolysis of Poly(silaethylene) from 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

The conversion of poly(silaethylene) to silicon carbide involves a precise heating process under an inert atmosphere. While a detailed step-by-step protocol from a single source is not available, a general procedure can be outlined based on common practices for polymer-derived ceramics:

  • Sample Preparation: The poly(silaethylene) precursor is placed in a suitable crucible (e.g., alumina).

  • Furnace Setup: The crucible is placed in a tube furnace equipped with a programmable temperature controller and a gas inlet/outlet for maintaining an inert atmosphere.

  • Inert Atmosphere: The furnace is purged with an inert gas (e.g., argon or nitrogen) to remove any oxygen. A constant flow of the inert gas is maintained throughout the pyrolysis process.

  • Heating Program:

    • Initial Ramp: The furnace is heated to a low temperature (e.g., 200-400 °C) at a controlled rate (e.g., 5-10 °C/min) to facilitate cross-linking of the polymer. A dwell time at this temperature may be included.

    • Pyrolysis Ramp: The temperature is then increased to the final pyrolysis temperature (e.g., 1000 °C) at a controlled rate.

    • Dwell Time: The sample is held at the final pyrolysis temperature for a specific duration (e.g., 1-2 hours) to ensure complete conversion to SiC.[3]

  • Cooling: The furnace is cooled down to room temperature under the inert atmosphere.

  • Characterization: The resulting ceramic material is then characterized using techniques such as X-ray diffraction (XRD) for crystallinity and phase purity, and scanning electron microscopy (SEM) for microstructure analysis.

Pyrolysis of Polycarbosilane (PCS)

A common experimental protocol for the pyrolysis of polycarbosilane to produce SiC fibers is as follows:

  • Curing: The precursor fibers are first thermally cured.

  • Pyrolysis: The cured fibers are then pyrolyzed at 1200°C for 1 hour under an argon atmosphere.[3] The heating and cooling rates are controlled to prevent defects in the final ceramic.

Pyrolysis of a Hybrid Polycarbosilane/Polymethylsilane (PCS/PMS) Precursor

For a hybrid precursor of PCS and PMS, the following conditions have been reported:

  • Pyrolysis: The hybrid precursor is pyrolyzed at a temperature of 1400 °C to yield near-stoichiometric SiC.[6]

Visualization of the SiC Precursor to Ceramic Conversion Process

The general workflow for converting a silicon carbide precursor into a ceramic material via the polymer-derived ceramics (PDC) route is illustrated below. This process involves the synthesis of a preceramic polymer, shaping it into the desired form, cross-linking the polymer chains, and finally pyrolyzing it to form the ceramic.

SiC_Precursor_Conversion cluster_0 Precursor Synthesis & Shaping cluster_1 Ceramic Conversion cluster_2 Characterization Monomers Monomers Polymerization Polymerization Monomers->Polymerization Preceramic_Polymer Preceramic Polymer Polymerization->Preceramic_Polymer Shaping Shaping (e.g., Fiber Spinning, Molding) Preceramic_Polymer->Shaping Green_Body Green Body Shaping->Green_Body Crosslinking Cross-linking Green_Body->Crosslinking Pyrolysis Pyrolysis Crosslinking->Pyrolysis SiC_Ceramic SiC Ceramic Pyrolysis->SiC_Ceramic Characterization Characterization (XRD, SEM, etc.) SiC_Ceramic->Characterization

Caption: General workflow for the conversion of a SiC precursor to a SiC ceramic.

Signaling Pathways and Logical Relationships

The conversion of a preceramic polymer to a ceramic involves a series of chemical and physical transformations. The following diagram illustrates the logical relationship between the key stages.

Precursor_to_Ceramic_Transformation cluster_properties Key Properties Precursor Preceramic Polymer Crosslinked Cross-linked Polymer Precursor->Crosslinked Heat (Low Temp) Amorphous Amorphous SiC Crosslinked->Amorphous Pyrolysis (High Temp) Crystalline Crystalline SiC Amorphous->Crystalline Annealing (Higher Temp) Yield High Ceramic Yield Crystalline->Yield Purity High Purity Crystalline->Purity Crystallinity Controlled Crystallinity Crystalline->Crystallinity

Caption: Key stages in the transformation of a preceramic polymer to crystalline SiC.

References

Comparative Analysis of Spectroscopic Data: 1,1,3,3-Tetrachloro-1,3-disilabutane and Related Silane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 1,1,3,3-tetrachloro-1,3-disilabutane and its structural analogs. This guide provides a comparative overview of their spectral features, detailed experimental protocols, and visual representations of analytical workflows.

Introduction

This compound, systematically named 1,2-bis(dichlorosilyl)ethane, is an organosilicon compound of interest in materials science and synthetic chemistry. Its bifunctional nature, with two dichlorosilyl groups, makes it a versatile precursor for polymers and other silicon-containing materials. Accurate characterization of this and related compounds is crucial for ensuring purity, verifying structure, and understanding reactivity. This guide presents a comparative analysis of the available NMR and mass spectrometry data for this compound and its close structural analogs, 1,2-bis(trichlorosilyl)ethane and 1,2-bis(chlorodimethylsilyl)ethane.

Comparative Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data

CompoundSystematic NameCAS NumberChemical Shift (ppm)Multiplicity
This compound1,2-bis(dichlorosilyl)ethaneN/APredicted: ~1.0-1.5Singlet
1,2-bis(trichlorosilyl)ethane1,2-bis(trichlorosilyl)ethane2504-64-5~1.4Singlet
1,2-bis(chlorodimethylsilyl)ethane1,2-bis(chlorodimethylsilyl)ethane13528-93-3~0.9Singlet

Table 2: ¹³C NMR Spectral Data

CompoundSystematic NameCAS NumberChemical Shift (ppm)
This compound1,2-bis(dichlorosilyl)ethaneN/APredicted: ~10-15
1,2-bis(trichlorosilyl)ethane1,2-bis(trichlorosilyl)ethane2504-64-5~12.5
1,2-bis(chlorodimethylsilyl)ethane1,2-bis(chlorodimethylsilyl)ethane13528-93-3~9.5

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundSystematic NameCAS NumberMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound1,2-bis(dichlorosilyl)ethaneN/APredicted: 226 (isotope pattern)[M-Cl]+, [SiCl2H]+, [SiClH2]+
1,2-bis(trichlorosilyl)ethane1,2-bis(trichlorosilyl)ethane2504-64-5294 (isotope pattern)[M-Cl]+, [SiCl3]+, [SiCl2]+
1,2-bis(chlorodimethylsilyl)ethane1,2-bis(chlorodimethylsilyl)ethane13528-93-3214 (isotope pattern)[M-CH3]+, [M-Cl]+, [SiCl(CH3)2]+

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

    • Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds like chlorosilanes, direct infusion or gas chromatography (GC) coupling is common.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragmentation products (e.g., m/z 30-400).

  • Data Analysis: Identify the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and silicon (²⁸Si, ²⁹Si, ³⁰Si). Analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of organosilicon compounds using NMR and mass spectrometry.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Organosilicon Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Analysis MS Mass Spectrometer Dissolution->MS MS Analysis NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data Data Acquisition MS_Data Mass Spectrum MS->MS_Data Data Acquisition Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for NMR and MS analysis of organosilicon compounds.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the chemical structure and the expected spectroscopic data for this compound.

spectral_relationship cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data Expected Data Structure Cl₂SiH-CH₂-CH₂-SiH-Cl₂ H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR Mass_Spec Mass Spectrum Structure->Mass_Spec H_Signal Single peak for -CH₂- protons H_NMR->H_Signal C_Signal Single peak for -CH₂- carbons C_NMR->C_Signal Molecular_Ion Molecular ion with characteristic Cl isotope pattern Mass_Spec->Molecular_Ion Fragments Fragments corresponding to loss of Cl, Si-C bond cleavage Mass_Spec->Fragments

comparing SiC film properties from 1,1,3,3-tetrachloro-1,3-disilabutane and dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Silicon Carbide (SiC) Film Properties: 1,3-Disilabutane vs. Dichlorosilane Addition

Introduction

Silicon carbide (SiC) thin films are critical materials in the semiconductor industry, prized for their wide bandgap, high thermal conductivity, and exceptional chemical and mechanical stability. These properties make them ideal for high-power, high-frequency, and high-temperature electronic devices. The choice of chemical precursors in the chemical vapor deposition (CVD) process significantly influences the resulting film's characteristics. This guide provides a comparative analysis of SiC films synthesized from 1,3-disilabutane, a single-source precursor, and the impact of introducing dichlorosilane (DCS) as a co-reactant.

While this guide aims to compare SiC films from 1,1,3,3-tetrachloro-1,3-disilabutane and dichlorosilane, a direct comparison is challenging due to the limited availability of published experimental data on the former as a single-source precursor for SiC films. Therefore, this document will focus on a well-documented study of SiC films grown from a related precursor, 1,3-disilabutane (DSB), and the effects of adding dichlorosilane (DCS) to the deposition process. This provides valuable insights into how a chlorinated silicon source can be used to tailor the properties of SiC films derived from a disilabutane-based chemistry.

The data presented here is primarily drawn from studies of polycrystalline 3C-SiC films deposited via low-pressure chemical vapor deposition (LPCVD), offering a quantitative look at how the addition of dichlorosilane modifies film composition, microstructure, and residual stress.

Data Presentation: Quantitative Comparison of SiC Film Properties

The following table summarizes the key properties of SiC films grown with varying ratios of 1,3-disilabutane and dichlorosilane. The data highlights a clear trend in how the introduction of DCS can be used to engineer the film's characteristics.

Property1,3-Disilabutane (DSB) aloneDSB with Dichlorosilane (DCS) addition
Deposition Temperature 800 °C800 °C
Pressure 150-180 mTorr150-180 mTorr
Film Composition Slightly Carbon-richIncreasingly Silicon-rich with higher DCS fraction
Crystallinity Polycrystalline 3C-SiC with a broad (111) peakEnhanced crystallization with sharper (111), (220), and (311) peaks at higher DCS fractions
Grain Size SmallerLarger with increasing DCS fraction
Residual Stress High tensile stress (~1.2 GPa)Reduced tensile stress (down to 240 MPa) with increasing DCS fraction[1]
Surface Morphology Smoother for lower DCS fractionsIncreased roughness with higher DCS fractions

Experimental Protocols

The methodologies for the deposition and characterization of the SiC films are detailed below, based on established experimental procedures in the literature.

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC Films
  • Substrate Preparation: 100 mm diameter Si(100) wafers are used as substrates. The wafers are cleaned using a piranha solution (83% H₂SO₄ and 17% H₂O₂ at 120 °C). Following the piranha clean, the wafers are rinsed with de-ionized (DI) water. To remove the native oxide layer, the wafers are dipped in a 10:1 diluted hydrofluoric acid (HF) solution for 1 minute. A final rinse in DI water is performed, and the wafers are spun dry.

  • Deposition Process:

    • The cleaned wafers are loaded into a hot-wall LPCVD reactor.

    • The deposition is carried out at a temperature of 800 °C and a pressure of 150-180 mTorr.

    • For the baseline process, 1,3-disilabutane (DSB) is introduced into the reactor at a constant flow rate.

    • For the comparative study, dichlorosilane (DCS) is introduced as an additional precursor at varying flow rates, while the DSB flow rate is held constant.

    • The total deposition time for all runs is 1 hour.

Film Characterization
  • Elemental Composition: The elemental composition of the SiC films is determined using electron probe microanalysis (EPMA). This technique provides a quantitative analysis of the silicon-to-carbon ratio in the deposited films.

  • Microstructure and Crystallinity: Grazing incidence X-ray diffraction (XRD) is employed to analyze the crystal structure and orientation of the films. The presence and sharpness of diffraction peaks corresponding to 3C-SiC planes ((111), (220), and (311)) are used to assess the degree of crystallinity and grain size.

  • Surface Morphology: The surface roughness and topography of the SiC films are characterized using Atomic Force Microscopy (AFM).

  • Residual Stress: The residual stress in the thin films is measured by determining the change in the radius of curvature of the silicon wafer before and after the deposition process, using a laser-based scanning system.

Mandatory Visualization

experimental_workflow cluster_preparation Substrate Preparation cluster_deposition LPCVD Process cluster_characterization Film Characterization cluster_analysis Data Analysis sub_prep1 Si(100) Wafer sub_prep2 Piranha Clean sub_prep1->sub_prep2 sub_prep3 DI Water Rinse sub_prep2->sub_prep3 sub_prep4 HF Dip sub_prep3->sub_prep4 sub_prep5 Final DI Water Rinse sub_prep4->sub_prep5 sub_prep6 Spin Dry sub_prep5->sub_prep6 dep_start Load Wafer into LPCVD Reactor sub_prep6->dep_start Cleaned Wafer dep_params Set T = 800°C P = 150-180 mTorr dep_start->dep_params dep_precursors Introduce Precursors: 1. DSB only 2. DSB + varying DCS dep_params->dep_precursors dep_time Deposition Time: 1 hour dep_precursors->dep_time dep_end End Deposition dep_time->dep_end char_epma EPMA (Elemental Composition) dep_end->char_epma Coated Wafer char_xrd XRD (Crystallinity) dep_end->char_xrd char_afm AFM (Surface Morphology) dep_end->char_afm char_stress Wafer Curvature (Residual Stress) dep_end->char_stress analysis Compare Film Properties: - Composition - Microstructure - Stress - Morphology char_epma->analysis char_xrd->analysis char_afm->analysis char_stress->analysis

Caption: Experimental workflow for the deposition and characterization of SiC films.

Conclusion

The addition of dichlorosilane to the 1,3-disilabutane-based LPCVD process for SiC films provides a powerful method for tuning the material properties. The experimental data clearly demonstrates that increasing the DCS fraction in the precursor gas mixture leads to a transition from slightly carbon-rich to increasingly silicon-rich films. This change in stoichiometry is accompanied by an enhancement in crystallinity and an increase in grain size. Most notably for applications in microelectromechanical systems (MEMS), the high intrinsic tensile stress of SiC films grown from DSB alone can be significantly reduced by the addition of DCS.[1] These findings underscore the importance of precursor chemistry in controlling the final properties of SiC thin films, enabling the fabrication of materials tailored for specific device applications. Researchers and drug development professionals can leverage this understanding to optimize SiC films for their unique requirements, whether it be for robust sensor platforms or biocompatible coatings.

References

A Comparative Guide to Purity Validation of 1,1,3,3-Tetrachloro-1,3-disilabutane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and hydrolyzable chloride titration—for the purity validation of 1,1,3,3-tetrachloro-1,3-disilabutane. This organosilicon compound is a reactive chemical intermediate, and its purity is critical for consistent and reliable outcomes in subsequent synthetic applications. Commercially available this compound often has a purity of 90-95%, with potential impurities arising from its synthesis and sensitivity to moisture.[1][2]

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Below is a comparative summary of GC-MS, qNMR, and titration methods for the analysis of this compound.

Parameter GC-MS Quantitative NMR (qNMR) Hydrolyzable Chloride Titration
Principle Separation by chromatography and identification by mass-to-charge ratio.Absorption of radio waves by atomic nuclei in a magnetic field.Neutralization reaction between hydrolyzed chloride and a titrant.
Typical Purity Range Determined 90-99.9%95-99.9%Provides total hydrolyzable chloride content, an indirect measure of purity.
Precision (Typical RSD) < 1%< 0.5%< 2%
Limit of Detection (LOD) for Impurities Low ppm levels~0.1%Dependent on titrant concentration, typically higher than spectroscopic methods.
Specificity High (can identify and quantify individual impurities)High (provides structural information)Low (measures total hydrolyzable chloride from all sources)
Sample Throughput ModerateHighHigh
Destructive/Non-destructive DestructiveNon-destructiveDestructive
Key Advantages Excellent for separating and identifying volatile impurities.Highly accurate, requires no specific reference standard for the analyte, and provides structural confirmation.Simple, inexpensive, and does not require sophisticated instrumentation.
Key Disadvantages The reactive nature of chlorosilanes can pose challenges for the column and inlet. Potential for on-column reactions.[3] In-source reactions with water can complicate mass spectra.[4]May not detect non-proton-containing impurities. Requires a high-field NMR spectrometer for best results.Non-specific; any species that hydrolyzes to produce chloride will be titrated. Less sensitive than other methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. It is crucial to handle this compound in a dry, inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

Purity Determination by GC-MS

This protocol is adapted from general methods for analyzing chlorosilanes.[5][6]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for reactive compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Anhydrous hexane (or other suitable dry solvent).

  • This compound sample.

  • Autosampler vials with PTFE-lined caps.

Procedure:

  • Sample Preparation: In an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous hexane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Ionization Energy: 70 eV

    • Mass Scan Range: m/z 35-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

    • Calculate the purity by the area percent method, assuming the response factors of the impurities are similar to the main component.

Purity Determination by Quantitative NMR (qNMR)

This protocol is based on general guidelines for qNMR purity determination.[1][4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Materials:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent, stored over molecular sieves.

  • Internal standard (e.g., maleic anhydride, accurately weighed).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Purity Determination by Hydrolyzable Chloride Titration

This method determines the amount of chlorine that can be liberated through hydrolysis and is an indirect measure of the purity of the chlorosilane. The protocol is adapted from methods for determining hydrolyzable chlorine in other compounds.[7][8][9]

Instrumentation:

  • Automatic potentiometric titrator with a silver electrode.

  • Burette, beaker, and magnetic stirrer.

Reagents and Materials:

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).

  • Acetone.

  • Distilled water.

  • Nitric acid.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound sample into a dry beaker.

    • Add 50 mL of acetone to dissolve the sample.

    • Slowly add 50 mL of distilled water while stirring to hydrolyze the chlorosilane.

  • Titration:

    • Acidify the solution with a few drops of nitric acid.

    • Titrate the solution with the standardized silver nitrate solution using a potentiometric titrator to determine the endpoint.

  • Calculation:

    • Calculate the percentage of hydrolyzable chloride. The theoretical percentage of chlorine in pure this compound can be used to estimate the purity.

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for the purity validation of this compound.

GCMS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Anhydrous Hexane prep1->prep2 analysis1 Inject Sample analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Peak Integration data2 Library Search for Impurities data1->data2 data3 Calculate Purity (Area %) data2->data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis Transfer to Autosampler cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for purity validation by GC-MS.

Decision_Workflow start Need Purity of This compound decision1 Identify & Quantify Individual Impurities? start->decision1 decision2 High Accuracy & Structural Confirmation? decision1->decision2 No method1 Use GC-MS decision1->method1 Yes decision3 Simple, Low-Cost Screening? decision2->decision3 No method2 Use qNMR decision2->method2 Yes method3 Use Titration decision3->method3 Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for the purity validation of this compound is a critical decision for ensuring the quality and reliability of research and development activities. GC-MS offers excellent separation and identification capabilities for volatile impurities. Quantitative NMR provides a highly accurate and non-destructive method for purity assessment, along with structural confirmation. Titration of hydrolyzable chloride, while less specific, serves as a rapid and cost-effective screening tool. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed choice that best suits their analytical needs.

References

performance comparison of SiC devices fabricated with different precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals in Semiconductor Research

The selection of precursors in the chemical vapor deposition (CVD) process is a critical determinant of the final performance characteristics of silicon carbide (SiC) power devices. Different precursors influence the growth kinetics, impurity incorporation, and defect formation in the SiC epitaxial layer, which in turn dictates the electrical properties of the fabricated devices. This guide provides a comparative analysis of SiC devices fabricated with different precursors, supported by experimental data, to aid researchers in selecting the optimal chemistry for their specific applications.

Impact of Precursor Chemistry on SiC Device Performance: A Tabular Comparison

The choice of silicon and carbon precursors in the CVD process significantly affects the material properties of the SiC epilayer and the subsequent performance of the device. The following table summarizes the key performance metrics of SiC devices fabricated using common precursor systems: silane (SiH₄) with a hydrocarbon (propane, C₃H₈, or ethylene, C₂H₄), hexamethyldisilane (HMDS), and chlorinated precursors like trichlorosilane (TCS).

Precursor SystemGrowth RateSurface MorphologyDefect DensityKey Device Performance Characteristics
Silane (SiH₄) + Propane (C₃H₈) / Ethylene (C₂H₄) Moderate (5-10 µm/hr)[1]Good, but can be prone to step-bunching. C₂H₄ generally yields better surface roughness than C₃H₈[2].Moderate. Prone to gas-phase nucleation which can increase defect density[1].Breakdown Voltage: Standard for high-voltage devices. On-Resistance: Standard. Electron Mobility: Good.
Hexamethyldisilane (HMDS) High (up to 7 µm/hr at 1350°C)[3]Can achieve good morphology, but high growth temperatures are often necessary[3].Generally lower probability of gas-phase nucleation compared to silane systems[3].Breakdown Voltage: Suitable for high-voltage applications. On-Resistance: Potentially lower due to higher quality crystal growth. Electron Mobility: Can be improved due to better crystal quality.
Chlorinated Precursors (e.g., TCS, SiHCl₃) High (can exceed 20 µm/hr)[4]Excellent. Chlorine addition helps prevent nucleation and improves surface quality[5].Low. Effective in reducing various types of defects, including stacking faults and dislocations[5].Breakdown Voltage: Excellent, suitable for ultra-high voltage devices requiring thick epilayers[1][5]. On-Resistance: Can be significantly reduced due to lower defect density. Electron Mobility: High, leading to better device efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experimental stages in the fabrication and characterization of SiC devices based on different precursors.

SiC Epitaxial Growth via Chemical Vapor Deposition (CVD)

A common method for growing high-quality SiC epitaxial layers is horizontal hot-wall CVD.

  • Substrate Preparation: 4H-SiC or 6H-SiC wafers are used as substrates. Prior to growth, the substrates undergo a standard cleaning procedure, followed by an in-situ etch using hydrogen (H₂) or hydrogen chloride (HCl) at high temperatures (around 1650 K) to remove surface damage and contaminants[6].

  • Precursor Delivery:

    • Silane-based: Silane (SiH₄) and a hydrocarbon gas (C₃H₈ or C₂H₄) are introduced into the reactor diluted in a carrier gas, typically hydrogen (H₂)[1]. The C/Si ratio is a critical parameter that is carefully controlled to influence doping levels and defect formation[7].

    • HMDS-based: Hexamethyldisilane (HMDS) is used as a single-source precursor, providing both silicon and carbon. It is typically carried into the reactor by a carrier gas like H₂ or Argon[3].

    • Chloride-based: Trichlorosilane (TCS) or another chlorinated silane is used as the silicon source, along with a hydrocarbon for the carbon source[4][7]. The addition of chlorine helps to suppress homogeneous nucleation in the gas phase[1].

  • Growth Conditions: The growth temperature is typically maintained between 1500-1650°C, and the pressure can range from atmospheric pressure to low pressure (100-300 mbar)[1][4]. The specific conditions are optimized for the precursor system being used.

  • Doping: In-situ doping is achieved by introducing controlled amounts of nitrogen (for n-type) or aluminum/boron (for p-type) containing gases during the growth process.

Device Fabrication (MOSFET Example)

Following epitaxial growth, standard semiconductor fabrication techniques are employed to create SiC power MOSFETs. This includes processes like ion implantation for doping, thermal oxidation or deposition for the gate dielectric, and metallization for the source, drain, and gate contacts.

Device Performance Characterization
  • Static Characterization:

    • On-Resistance (Rds(on)): Measured using a curve tracer or a dedicated power device analyzer. The device is turned on with a specific gate voltage, and the drain current is swept to determine the resistance.

    • Breakdown Voltage: The device is turned off, and the drain voltage is increased until a sharp increase in leakage current is observed, indicating breakdown. This is typically performed using a high-voltage power supply and a curve tracer.

  • Dynamic Characterization:

    • Switching Characteristics: A double-pulse test (DPT) setup is commonly used to evaluate the switching performance (turn-on and turn-off times, switching losses) of the SiC MOSFETs[8]. This test allows for the measurement of switching energies under controlled conditions.

Visualizing the Process and Relationships

To better understand the experimental workflow and the influence of precursor choice on device performance, the following diagrams are provided.

Experimental_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Epitaxial Growth cluster_fab Device Fabrication cluster_char Device Characterization Substrate SiC Substrate Cleaning Chemical Cleaning Substrate->Cleaning Etching In-situ H2/HCl Etch Cleaning->Etching Precursor Precursor Selection (SiH4/C3H8, HMDS, TCS) Etching->Precursor Growth Epitaxial Growth Precursor->Growth Implantation Ion Implantation Growth->Implantation Doping In-situ Doping Doping->Growth Oxidation Gate Oxidation Implantation->Oxidation Metallization Contact Metallization Oxidation->Metallization Static Static Testing (Breakdown, On-Resistance) Metallization->Static Dynamic Dynamic Testing (Double-Pulse Test) Metallization->Dynamic

Caption: Experimental workflow from substrate preparation to device characterization.

Precursor_Performance_Relationship cluster_precursors Precursor Choice cluster_properties Material Properties cluster_performance Device Performance Silane Silane/Hydrocarbon GrowthRate Growth Rate Silane->GrowthRate Morphology Surface Morphology Silane->Morphology Defects Defect Density Silane->Defects HMDS HMDS HMDS->GrowthRate HMDS->Morphology HMDS->Defects Chlorinated Chlorinated Silanes Chlorinated->GrowthRate Chlorinated->Morphology Chlorinated->Defects OnResistance On-Resistance GrowthRate->OnResistance Mobility Electron Mobility Morphology->Mobility Breakdown Breakdown Voltage Defects->Breakdown Defects->OnResistance Defects->Mobility Switching Switching Speed Mobility->Switching

Caption: Relationship between precursor choice, material properties, and device performance.

References

FT-IR Analysis of 1,1,3,3-Tetrachloro-1,3-disilabutane and its Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FT-IR Spectral Data: A Comparative Overview

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of chemical bonds. For 1,1,3,3-tetrachloro-1,3-disilabutane and its polymers, the key vibrational modes of interest are associated with the Si-Cl and Si-CH2-Si linkages.

Below is a table summarizing the expected characteristic FT-IR absorption bands for the monomer and its polymer. These values are derived from established correlations for organosilicon compounds.[1]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for MonomerExpected Wavenumber (cm⁻¹) for PolymerIntensity
Si-ClStretching625 - 425625 - 425 (may broaden or shift upon polymerization)Strong
Si-CH₂-SiStretching1080 - 10401080 - 1040 (band may sharpen)Strong, Sharp
C-H (in CH₂)Stretching~2950 - 2850~2950 - 2850Medium
CH₂Bending (Scissoring)~1410~1410Medium

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., liquid, solid, or in solution) and the degree of polymerization.

Comparison with Alternative Analytical Techniques

While FT-IR provides valuable information on functional groups, a comprehensive characterization of polymers often necessitates the use of complementary techniques. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are two powerful alternatives.

TechniquePrincipleAdvantages for Polysilane AnalysisLimitations
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Excellent for identifying polar functional groups (e.g., Si-Cl). Fast, non-destructive, and versatile.Limited in detecting non-polar bonds. Can be challenging for samples with high water content.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, which is sensitive to molecular vibrations.Excellent for analyzing non-polar, symmetric bonds (e.g., Si-Si backbone in some polysilanes). Requires minimal to no sample preparation and is not affected by water.[2]Can be affected by sample fluorescence. Weaker signals than FT-IR for many functional groups.
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and dynamics.Provides detailed microstructural information, including tacticity and branching.[3][4][5] ²⁹Si NMR is particularly powerful for characterizing the silicon backbone.[3]Less sensitive than FT-IR, requires soluble samples, and can be more time-consuming and expensive.

Experimental Protocols

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy of a Polymer Sample

This protocol outlines a general procedure for obtaining an FT-IR spectrum of a solid polymer sample using an ATR accessory, a common and convenient method for polymer analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Polymer sample (film or powder)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Measurement:

    • Place the polymer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform any necessary data processing, such as baseline correction or smoothing.

  • Cleaning:

    • After analysis, clean the ATR crystal surface thoroughly with a solvent and lint-free wipe to remove any sample residue.

Visualizations

The following diagrams illustrate the workflow for polymer analysis and the relationship between molecular structure and FT-IR spectra.

Polymer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation & Comparison Monomer 1,1,3,3-Tetrachloro- 1,3-disilabutane Polymerization Polymerization Reaction Monomer->Polymerization Polymer Polymer Sample Polymerization->Polymer FTIR FT-IR Spectroscopy Polymer->FTIR Raman Raman Spectroscopy Polymer->Raman NMR NMR Spectroscopy Polymer->NMR FTIR_Data FT-IR Spectrum: Functional Groups FTIR->FTIR_Data Raman_Data Raman Spectrum: Backbone Structure Raman->Raman_Data NMR_Data NMR Spectrum: Microstructure NMR->NMR_Data Comparison Comparative Analysis FTIR_Data->Comparison Raman_Data->Comparison NMR_Data->Comparison FTIR_Correlation cluster_molecule Molecular Structure cluster_spectrum FT-IR Spectrum Monomer Monomer: - Si-Cl - Si-CH₂-Si SiCl_Peak Si-Cl Stretch (625-425 cm⁻¹) Monomer->SiCl_Peak corresponds to SiCH2Si_Peak Si-CH₂-Si Stretch (1080-1040 cm⁻¹) Monomer->SiCH2Si_Peak corresponds to Polymer Polymer: - Si-Cl (side group) - Si-CH₂-Si (backbone) Polymer->SiCl_Peak corresponds to Polymer->SiCH2Si_Peak corresponds to

References

A Comparative Study of the Thermal Decomposition of Chlorosilanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the thermal decomposition of common chlorosilanes, offering researchers, scientists, and drug development professionals a comprehensive overview of their stability, decomposition pathways, and the experimental methods used for their study. The information is compiled from various experimental and theoretical studies to support research and development in fields utilizing these silicon precursors.

Overview of Chlorosilane Thermal Decomposition

Chlorosilanes are a class of silicon compounds that are fundamental in the chemical vapor deposition (CVD) of silicon and silicon-based materials, particularly in the semiconductor industry.[1] Their thermal stability and decomposition mechanisms are critical parameters that influence the quality of the deposited films. The primary decomposition routes for these compounds typically involve the elimination of hydrogen chloride (HCl), hydrogen (H₂), or the formation of silylenes (e.g., SiCl₂, SiHCl).

Comparative Decomposition Pathways and Energetics

The thermal decomposition of chlorosilanes has been investigated through both experimental techniques and theoretical calculations. The following sections and tables summarize the key findings for dichlorosilane (SiH₂Cl₂) and trichlorosilane (SiHCl₃), the most extensively studied compounds in this family.

Dichlorosilane (SiH₂Cl₂) Decomposition

The thermal decomposition of dichlorosilane is complex, with multiple proposed primary decomposition pathways. Experimental and theoretical studies have identified two main competing channels:

  • Pathway 1: SiH₂Cl₂ → SiCl₂ + H₂

  • Pathway 2: SiH₂Cl₂ → SiHCl + HCl

Theoretical calculations suggest that the elimination of SiHCl and HCl has a slightly lower activation barrier than the elimination of SiCl₂ and H₂.[2][3][4] However, some experimental results have concluded that the primary products are SiCl₂ and H₂.[2] Another study identified hydrogen, trichlorosilane, and tetrachlorosilane as the principal reaction products, suggesting a more complex reaction mechanism.[5]

Trichlorosilane (SiHCl₃) Decomposition

The thermal decomposition of trichlorosilane is more straightforward, with a dominant decomposition pathway:

  • SiHCl₃ → SiCl₂ + HCl

This reaction is a key step in the production of ultrapure silicon.[6][7][8] The primary products are dichlorosilylene (SiCl₂) and hydrogen chloride (HCl).

The following diagram illustrates the primary decomposition pathways for dichlorosilane and trichlorosilane.

G Figure 1: Primary Thermal Decomposition Pathways of Dichlorosilane and Trichlorosilane cluster_DCS Dichlorosilane (SiH₂Cl₂) Decomposition cluster_TCS Trichlorosilane (SiHCl₃) Decomposition SiH2Cl2 SiH₂Cl₂ SiCl2_H2 SiCl₂ + H₂ SiH2Cl2->SiCl2_H2 Pathway 1 SiHCl_HCl SiHCl + HCl SiH2Cl2->SiHCl_HCl Pathway 2 SiHCl3 SiHCl₃ SiCl2_HCl SiCl₂ + HCl SiHCl3->SiCl2_HCl

Figure 1: Primary Thermal Decomposition Pathways

Quantitative Data on Decomposition Energetics

The following table summarizes the activation energies (Ea) and barrier heights for the primary decomposition pathways of dichlorosilane and trichlorosilane as reported in various studies.

ChlorosilaneDecomposition PathwayActivation Energy / Barrier Height (kcal/mol)MethodReference
**Dichlorosilane (SiH₂Cl₂) **SiH₂Cl₂ → SiCl₂ + H₂77.2Theoretical Calculation[3][4]
SiH₂Cl₂ → SiHCl + HCl74.8Theoretical Calculation[3][4]
Overall Decomposition~75Ab initio Calculation[2]
Overall Decomposition43.0 ± 2.9 (180 ± 12 kJ/mol)Experimental[5]
Trichlorosilane (SiHCl₃) SiHCl₃ → SiCl₂ + HCl72.7Theoretical Calculation[3][4]
SiHCl₃ → SiCl₂ + HCl70.5 ± 2.8 (295 ± 11.81 kJ/mol)Experimental (Laser Pyrolysis)[7]
SiHCl₃ → SiCl₂ + HCl71.9 ± 2.2 (301 ± 9.06 kJ/mol)Experimental[7]

Experimental Protocols

A variety of experimental techniques have been employed to study the thermal decomposition of chlorosilanes. The choice of method depends on the specific information sought, such as reaction kinetics, product identification, or decomposition temperature.

Pulsed Laser Powered Homogeneous Pyrolysis (LPHP)

This technique is used to study gas-phase unimolecular reactions at high temperatures and short reaction times.

G Figure 2: Experimental Workflow for Pulsed Laser Powered Homogeneous Pyrolysis cluster_workflow LPHP Workflow start Reactant Gas Mixture Preparation (Chlorosilane + Sensitizer, e.g., SF₆) laser_pulse Pulsed IR Laser Irradiation (e.g., CO₂ laser) start->laser_pulse pyrolysis Homogeneous Pyrolysis in the Gas Phase laser_pulse->pyrolysis quenching Rapid Gas Expansion and Cooling (Quenching) pyrolysis->quenching analysis Product Analysis (FTIR, GC-MS) quenching->analysis end Data Interpretation (Kinetics, Product Distribution) analysis->end

References

Assessing SiC Film Stoichiometry: A Comparative Guide to 1,1,3,3-tetrachloro-1,3-disilabutane and Alternative Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control over the stoichiometry of silicon carbide (SiC) thin films is critical for a wide range of applications, from biocompatible coatings to advanced sensing platforms. This guide provides a comparative analysis of SiC films produced from the single-source precursor 1,1,3,3-tetrachloro-1,3-disilabutane and other common alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of SiC Precursors

The choice of precursor is a determining factor in the final stoichiometry and quality of silicon carbide films. This compound has been investigated as a single-source precursor for the controlled deposition of stoichiometric SiC films. One study demonstrates that it can produce films with a Si:C ratio of approximately 1:1 at a deposition temperature of 1200°C.[1] Alternative precursors, both single-source and dual-source, offer a range of outcomes in terms of film composition.

Methyltrichlorosilane (MTS) is a widely used single-source precursor that has been shown to produce nearly stoichiometric SiC films under specific chemical vapor deposition (CVD) conditions. The stoichiometry can be influenced by deposition temperature and the ratio of hydrogen to MTS in the gas phase. Dual-source precursors, such as the combination of silane (SiH₄) and methane (CH₄), provide greater flexibility in tuning the Si:C ratio by adjusting the flow rates of the individual gases. Hexamethyldisilane (HMDS) is another single-source precursor, though its higher carbon content (Si:C of 1:3 in the molecule) can lead to carbon-rich films if the deposition process is not carefully controlled.

The following table summarizes the quantitative data on the stoichiometry of SiC films grown from these precursors under various experimental conditions.

PrecursorDeposition MethodTemperature (°C)PressureSi:C Ratio (Atomic %)Reference
This compoundCVD120010-20 Torr~1:1[1]
Methyltrichlorosilane (CH₃SiCl₃)CVD100090 kPaNear-stoichiometric
Silane (SiH₄) + Methane (CH₄)Microwave Plasma CVD80072 TorrVaries with gas ratio[2]
Hexamethyldisilane ((CH₃)₆Si₂)Atmospheric Pressure CVD1150-1250AtmosphericCarbon-rich (precursor Si:C is 1:3)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of the experimental protocols for SiC film deposition using the discussed precursors.

Chemical Vapor Deposition of SiC from this compound
  • Precursor Handling: this compound is a liquid precursor. It is typically heated in a bubbler to generate a vapor for transport into the CVD reactor. The bubbler temperature is controlled to maintain a constant vapor pressure.

  • Reactor Setup: A horizontal hot-wall CVD reactor is commonly used. The substrate is placed on a graphite susceptor which is heated to the desired deposition temperature.

  • Deposition Process:

    • The substrate is loaded into the reactor chamber.

    • The chamber is evacuated to a base pressure and then purged with an inert gas (e.g., Argon).

    • The substrate is heated to the deposition temperature of 1200°C under a continuous flow of the carrier gas.

    • The precursor vapor is introduced into the reactor chamber along with the carrier gas.

    • The deposition is carried out for a set duration to achieve the desired film thickness.

    • After deposition, the precursor flow is stopped, and the reactor is cooled down under the carrier gas flow.

  • Characterization: The stoichiometry of the resulting SiC film is determined using techniques such as X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of the film surface.

Chemical Vapor Deposition of SiC from Methyltrichlorosilane (MTS)
  • Precursor Delivery: MTS is a liquid precursor and is introduced into the reactor by bubbling a carrier gas (typically hydrogen) through the liquid source.

  • Deposition Conditions: The deposition is typically carried out in a hot-wall CVD reactor at temperatures ranging from 800°C to 1100°C and a total pressure of around 90 kPa.[4] The ratio of hydrogen to MTS is a critical parameter influencing the film's stoichiometry.

  • Process: Similar to the protocol for this compound, the process involves substrate loading, heating, precursor introduction, deposition, and cooling.

Microwave Plasma Chemical Vapor Deposition of SiC from Silane and Methane
  • Precursor Gases: Silane (SiH₄) and methane (CH₄) are used as the silicon and carbon source gases, respectively. Hydrogen (H₂) is typically used as a carrier and plasma gas.

  • Reactor: A microwave plasma CVD (MPCVD) system is employed.

  • Deposition Parameters: A typical process involves a total gas flow of 500 SCCM, a pressure of 72 Torr, and a microwave power of 5.0 kW. The substrate temperature is maintained around 800°C.[2] The Si:C ratio in the film is controlled by adjusting the [SiH₄]/[CH₄] flow rate ratio.

Atmospheric Pressure Chemical Vapor Deposition of SiC from Hexamethyldisilane (HMDS)
  • Precursor and Carrier Gas: HMDS is used as a single-source precursor, with hydrogen as the carrier gas.

  • Deposition Setup: The deposition is performed in a horizontal atmospheric pressure CVD reactor with a resistance-heated furnace.

  • Growth Process: The growth temperature is typically varied between 1150°C and 1250°C. The process involves a carbonization step using propane prior to the introduction of HMDS for the main deposition.[3]

Experimental Workflow for Stoichiometry Assessment

The following diagram illustrates a typical workflow for the deposition and stoichiometric assessment of SiC films.

Caption: Workflow for SiC film deposition and stoichiometric analysis.

Logical Relationship of Deposition Parameters to Stoichiometry

The stoichiometry of the deposited SiC film is a complex function of several interrelated experimental parameters. The diagram below illustrates these key relationships.

G cluster_params Deposition Parameters cluster_process Deposition Process cluster_film Film Properties precursor Precursor Type & Si:C Ratio decomposition Precursor Decomposition precursor->decomposition temp Deposition Temperature temp->decomposition surface_reaction Surface Reactions temp->surface_reaction pressure Reactor Pressure pressure->decomposition pressure->surface_reaction gas_flow Gas Flow Rates & Carrier Gas gas_flow->decomposition decomposition->surface_reaction stoichiometry Si:C Ratio (Stoichiometry) surface_reaction->stoichiometry

Caption: Key parameters influencing SiC film stoichiometry.

References

Benchmarking 1,1,3,3-Tetrachloro-1,3-disilabutane Against Commercial SiC Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals in Material Science

This guide provides an objective comparison of the performance of 1,1,3,3-tetrachloro-1,3-disilabutane as a silicon carbide (SiC) precursor against established commercial alternatives, namely polycarbosilane (PCS) and methyltrichlorosilane (MTS). The information presented is based on available experimental data to assist researchers in selecting the most suitable precursor for their specific applications, ranging from ceramic matrix composites to advanced electronic components.

Performance Comparison of SiC Precursors

The selection of a SiC precursor is critical as it directly influences the properties of the final ceramic material, such as its purity, crystallinity, and mechanical strength. This section summarizes the key performance indicators of this compound in comparison to polycarbosilane and methyltrichlorosilane.

PrecursorChemical FormulaTypical Ceramic Yield (%)Pyrolysis/Deposition Temperature (°C)Resulting SiC PropertiesPrimary Application Method
This compound C₂H₆Cl₄Si₂87-90%[1]>500 (for SiC formation)[1]High purity, stoichiometric Si:C ratio of ~1:1[1]Chemical Vapor Deposition (CVD)[1]
Polycarbosilane (PCS) Varies (e.g., [-SiH(CH₃)-CH₂-]n)65-85%[2][3][4]900 - 1200[5]Can result in β-SiC with some α-cristobalite[3]; properties depend on curing and pyrolysis conditions.[5]Polymer Infiltration and Pyrolysis (PIP)[6]
Methyltrichlorosilane (MTS) CH₃SiCl₃Not directly applicable (gas phase precursor)900 - 1300[7]Stoichiometric SiC deposition is achievable.[7]Chemical Vapor Deposition (CVD)[7]

Note: Ceramic yield for MTS is not a relevant metric as it is a gas-phase precursor used in CVD, where deposition efficiency is the primary measure of performance.

Experimental Protocols

To ensure a fair and reproducible comparison of SiC precursors, standardized experimental protocols are essential. The following section details the methodologies for key experiments cited in this guide.

Pyrolysis for Ceramic Yield Determination

The conversion of a preceramic polymer to a ceramic material is achieved through pyrolysis, a high-temperature process conducted in an inert atmosphere.

Objective: To determine the mass percentage of the precursor that converts to a ceramic residue (ceramic yield).

Apparatus:

  • Tube furnace with programmable temperature control.

  • Quartz or alumina tube.

  • Gas flow controllers for inert gas (e.g., argon or nitrogen).

  • Analytical balance.

Procedure:

  • An accurately weighed sample of the precursor is placed in a ceramic boat.

  • The boat is positioned in the center of the tube furnace.

  • The furnace is purged with an inert gas to remove any oxygen.

  • The furnace is heated to the desired pyrolysis temperature (e.g., 900-1200°C) at a controlled heating rate (e.g., 5-10°C/min).

  • The temperature is held for a specific duration (e.g., 1-2 hours) to ensure complete conversion.

  • The furnace is cooled down to room temperature under the inert gas flow.

  • The ceramic residue is weighed, and the ceramic yield is calculated as: (Mass of ceramic residue / Initial mass of precursor) x 100%

Material Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, composition, and morphology of the resulting SiC material.

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of the precursor and determine its ceramic yield. The analysis involves heating a small sample of the material at a constant rate in a controlled atmosphere and recording the weight loss as a function of temperature.[8]

  • X-ray Diffraction (XRD): XRD is a primary technique for identifying the crystalline phases present in the pyrolyzed material.[9] It can distinguish between different polytypes of SiC (e.g., β-SiC, α-SiC) and identify any impurities.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the microstructure and morphology of the SiC ceramic. It is used to assess grain size, porosity, and the presence of any defects.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to analyze the chemical bonding in the precursor and the resulting ceramic.[10] It helps in tracking the conversion of the organic polymer to the inorganic ceramic.

Experimental and Logical Flow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for benchmarking SiC precursors and the signaling pathway for SiC formation.

ExperimentalWorkflow Experimental Workflow for SiC Precursor Benchmarking cluster_precursors Precursor Selection cluster_processing Processing cluster_characterization Characterization 1_1_3_3_Tetrachloro_1_3_disilabutane 1,1,3,3-Tetrachloro- 1,3-disilabutane CVD Chemical Vapor Deposition (CVD) 1_1_3_3_Tetrachloro_1_3_disilabutane->CVD Polycarbosilane Polycarbosilane (PCS) Pyrolysis_PIP Pyrolysis (PIP) Polycarbosilane->Pyrolysis_PIP Methyltrichlorosilane Methyltrichlorosilane (MTS) Methyltrichlorosilane->CVD TGA TGA (Ceramic Yield) Pyrolysis_PIP->TGA XRD XRD (Crystallinity) Pyrolysis_PIP->XRD SEM SEM (Morphology) Pyrolysis_PIP->SEM FTIR FTIR (Bonding) Pyrolysis_PIP->FTIR CVD->XRD CVD->SEM

Caption: Workflow for benchmarking SiC precursors.

SiC_Formation_Pathway General Pathway for Polymer-Derived SiC Formation Precursor Organosilicon Precursor Crosslinking Crosslinking (Curing) Precursor->Crosslinking Heat/Catalyst Amorphous Amorphous Si-C-O(-N) Network Crosslinking->Amorphous Pyrolysis (Volatile Loss) Crystalline Crystalline SiC Amorphous->Crystalline High Temperature Annealing

Caption: SiC formation from a polymer precursor.

References

Safety Operating Guide

Safe Disposal of 1,1,3,3-Tetrachloro-1,3-disilabutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1,1,3,3-Tetrachloro-1,3-disilabutane is critical for ensuring laboratory safety and environmental protection. This organochlorosilane is a flammable and corrosive compound, necessitating strict adherence to established protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified with multiple hazards that demand careful handling. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS-US CodeDescription
Flammable liquidsH226Flammable liquid and vapor[1]
Skin corrosion/irritationH314Causes severe skin burns and eye damage[1][2]
Serious eye damage/eye irritationH318Causes serious eye damage[1][3]

Due to these hazards, comprehensive personal protective equipment (PPE) is mandatory when handling this substance. This includes:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhalation, respiratory protection equipment is recommended.[1]

Emergency safety showers and eyewash fountains should be readily accessible in the immediate vicinity of any potential exposure.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the sewer. [1]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and closed container.[4] The container must be suitable for hazardous chemical waste.

2. Handling and Storage of Waste:

  • Store the waste container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2]

  • Ensure the container is tightly closed to prevent the release of flammable vapors.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[2]

3. Spill Management:

  • In the event of a spill, immediately evacuate unnecessary personnel from the area.[1]

  • Remove all sources of ignition.[4]

  • Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]

  • Use an absorbent, non-combustible material to clean up the spill.[1]

  • Use only non-sparking tools during the cleanup process.[1][4]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

4. Final Disposal:

  • Dispose of the waste, including any contaminated materials from spills, through a licensed waste disposal facility.[1][5]

  • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]

  • Handle empty containers with care as they may contain flammable residual vapors.[1]

First-Aid Procedures

In case of accidental exposure, immediate action is crucial:

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water and seek immediate medical attention.[1] Remove all contaminated clothing.[2]

  • After Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) C Collect Waste in Designated Closed Container A->C B Ensure Proper Ventilation B->C D Store in Cool, Ventilated Area Away from Ignition Sources C->D Secure Storage H Contact Licensed Waste Disposal Facility D->H E Contain Spill with Absorbents F Clean Up with Non-Sparking Tools E->F G Collect Contaminated Material in a Sealed Container F->G G->H I Arrange for Pickup and Disposal in Accordance with Regulations H->I

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetrachloro-1,3-disilabutane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。